The systematic name for Menaquinone-6 is 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methyl-1,4-dihydronaphthalene-1,4-dione [1].
The table below summarizes its core chemical properties:
| Property | Description |
|---|---|
| Common Name | Menaquinone-6 (MK-6) [1] |
| CAS Number | 84-81-1 [1] |
| Molecular Formula | C₄₁H₅₆O₂ [1] [2] |
| Exact Molecular Weight | 580.428031036 g/mol [1] |
| Average Molecular Weight | 580.8821 g/mol [1] [2] |
| IUPAC Name | 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-3-methyl-1,4-dihydronaphthalene-1,4-dione [1] |
| Synonym | 2-Methyl-3-difarnesyl-1,4-naphthoquinone [2] |
All menaquinones share a 2-methyl-1,4-naphthoquinone ring structure and differ in the length of the isoprenoid side chain attached at the 3-position [3]. For MK-6, this side chain consists of six isoprene units, giving a total of 30 carbon atoms in the side chain [4]. The notation "difarnesyl" indicates that the side chain can be seen as two farnesyl units (each with three isoprene units) joined together [2].
Menaquinone-6 is not synthesized by humans but is produced by specific bacteria for their electron transport chains, particularly under anaerobic conditions [5] [4]. Its biosynthesis follows a conserved pathway originating from chorismate.
MK-6 biosynthesis from chorismate. The final step differentiates menaquinone from demethylmenaquinone [5] [4].
Key features of this pathway include:
MK-6 is not the most common menaquinone but serves as the dominant quinone in several bacterial species [4]. The table below lists identified producers:
| Bacterial Species / Group | Role of MK-6 |
|---|---|
| Micrococcus luteus (certain subgroups) | Dominant or sole quinone [4] |
| Desulfovibrio spp. (e.g., D. gigas, D. vulgaris) | Main quinone in these sulfate-reducing bacteria [4] |
| Staphylococcus spp. (e.g., S. lentus, S. sciuri) | Component of the electron transport chain [4] |
| Capnocytophaga spp. (e.g., C. gingivalis) | Component of the electron transport chain [4] |
| Uncharacterized Flavobacterium sp. | Dominant quinone [4] |
While the search results do not provide step-by-step protocols for MK-6 analysis, they indicate standard methodologies based on context.
Bacteria synthesize the menaquinone (MK) nucleus through one of two main pathways. The following table summarizes their key characteristics.
| Feature | o-Succinylbenzoate (OSB) Pathway | Futalosine Pathway |
|---|---|---|
| Prevalence | Canonical, widely distributed (e.g., E. coli, B. subtilis) [1] [2] | Alternative, found in specific genera (e.g., Streptomyces, Helicobacter, Campylobacter) [3] [2] |
| Initial Precursor | Chorismate (from the shikimate pathway) [1] | Chorismate (from the shikimate pathway) [2] |
| Key Early Intermediate | Isochorismate [1] | Futalosine [2] |
| Primary Research Context | Model organisms, metabolic engineering for MK production [1] [4] [5] | Potential drug target against specific pathogens [6] [3] |
The o-Succinylbenzoate (OSB) Pathway is the most extensively studied route. The diagram below outlines its key enzymatic steps from central metabolism precursors to the MK-6 structure.
Overview of the OSB pathway for menaquinone biosynthesis.
To experimentally investigate the MK biosynthesis pathway, researchers employ a combination of biochemical, genetic, and analytical methods.
menB mutants accumulate o-succinylbenzoate (OSB), and menA mutants accumulate 1,4-dihydroxy-2-naphthoate (DHNA) [1]. The accumulated intermediates can be extracted from the culture medium and identified using chromatographic methods.The activity of pathway enzymes is studied using cell-free extracts. A key example is the assay for MenD (SEPHCHC synthase):
The following workflow, adapted from recent studies on marine bacteria, details the process for extracting and identifying MKs [7]:
General workflow for extraction and analysis of bacterial menaquinones.
Understanding the MK pathway opens doors to several advanced research and application areas.
Menaquinones (MKs), collectively known as vitamin K2, are naphthoquinones with a polyisoprenyl side chain [1]. The number in the designation (e.g., MK-6) indicates the number of isoprene units in this side chain [1].
In the bacterial electron transport chain, menaquinones act as a central pool of mobile electron carriers within the lipid membrane [1]. They are typically found in their reduced form (menaquinol) after accepting electrons from various donor complexes. The menaquinol then diffuses through the membrane to deliver electrons to other membrane-bound reductase complexes.
MK-6 is distinguished from other menaquinones like MK-8 or MK-9 by the length of its side chain. This structural difference influences its redox potential and hydrophobicity, which can determine its functional efficiency in different respiratory pathways and its distribution among bacterial species [2].
MK-6 is not universally present in all bacteria but is the dominant or significant quinone in specific groups, particularly among some Gram-positive bacteria and anaerobic sulfate-reducers. The table below summarizes key bacteria that utilize MK-6 and their respective habitats.
| Bacterial Species | Primary Habitat / Niche | Role / Significance of MK-6 |
|---|---|---|
| Micrococcus luteus (certain subgroups) [3] | Airborne, soil, dust [3] | Dominant quinone; used for taxonomic identification [3]. |
| Desulfovibrio gigas [3] [4] | Sulfate-rich aquatic environments, anaerobic [4] | Main quinone in anaerobic respiratory chain [3]. |
| Desulfovibrio vulgaris [3] | Sulfate-rich aquatic environments, anaerobic [3] | Main quinone in anaerobic respiratory chain [3]. |
| Staphylococcus sciuri [3] | Skin and mucous membranes of mammals [3] | Component of its electron transport chain. |
| Flavobacterium sp. (uncharacterized) [3] | Freshwater, soil [3] | Dominant quinone [3]. |
Understanding the specific function of MK-6 in the electron transport chain relies on classic biochemical and modern genetic techniques.
The crystal structure of quinol:fumarate reductase (QFR) from Desulfovibrio gigas provided direct evidence for MK's role. The structure revealed a bound menaquinone molecule near a heme group in the membrane-embedded subunit. This positioned MK is integral to the proposed pathway where it mediates proton-coupled electron transport across the membrane during the reduction of fumarate to succinate [4].
A powerful approach to determine the physiological significance of different MK chain lengths involves constructing mutant strains and comparing their phenotypes. The following diagram illustrates a generalized experimental workflow based on a study in Lactococcus cremoris [2].
Generalized workflow for studying menaquinone function via genetic mutants.
Key experimental methodologies include:
The menaquinone biosynthesis pathway is a validated target for developing new antibacterial drugs, especially against multidrug-resistant Gram-positive pathogens like Mycobacterium tuberculosis [1]. This is because:
Research is focused on discovering and designing small molecules that can inhibit key enzymes in the menaquinone biosynthesis pathway, such as MenA (DHNA-octaprenyltransferase), thereby disrupting bacterial energy production [1].
In the bacterial membrane, menaquinones act as mobile electron carriers within the electron transport chain (ETC) [1] [2]. They are reduced when they accept electrons from donors like NADH dehydrogenase or succinate dehydrogenase, becoming menaquinol. This reduced form then shuttles the electrons to various acceptor enzymes, such as fumarate reductase or cytochrome complexes [2]. This electron transfer is coupled with the extrusion of protons across the membrane, generating a proton gradient that drives the production of ATP, the cell's primary energy currency [3] [2].
Different menaquinones, such as MK-6, MK-7, or MK-8, have varying redox potentials, which allows bacteria to fine-tune their electron transport for different environmental conditions, including anaerobic respiration [4] [3]. Beyond its role in bioenergetics, MK-6 has been specifically shown to contribute to the regulation of membrane fluidity, which is a critical adaptation for bacterial growth at low temperatures [5].
MK-6 is not universally present in all bacteria but is the dominant quinone in specific genera. The table below summarizes some key bacteria known to produce menaquinone-6.
| Bacterial Species / Group | Notes on Menaquinone (MK) Profile |
|---|---|
| Micrococcus luteus (some subgroups) | Certain strains, such as those in subgroup 7 (e.g., B-P 26), have MK-6 as their sole or dominant quinone [4]. |
| Desulfovibrio genus (e.g., D. gigas, D. vulgaris) | Strict, anaerobic, sulfate-reducing bacteria for which MK-6 is the main quinone [4]. |
| Capnocytophaga genus (e.g., C. gingivalis) | Listed among taxa known to possess the biosynthetic pathway for MK-6 [4]. |
| Staphylococcus genus (e.g., S. lentus) | Listed among taxa known to possess the biosynthetic pathway for MK-6 [4]. |
| An uncharacterized Flavobacterium sp. | Identified in a screening study as having MK-6 as its dominant quinone [4]. |
Bacteria synthesize the naphthoquinone ring of MK-6 from chorismate, a central intermediate in the shikimate pathway [2] [6]. The most common route is the classical menaquinone pathway, which involves enzymes such as MenA, a polyprenyltransferase that attaches the isoprenoid side chain [3] [6]. The length of this side chain is determined by specific polyprenyl synthases; for MK-6, a hexaprenyl diphosphate synthase is responsible for creating the 6-unit side chain [4].
The diagram below illustrates the core classical biosynthesis pathway for menaquinone, culminating in MK-6.
Classical bacterial menaquinone biosynthesis pathway. The prenylation step (MenA) determines the MK type (e.g., MK-6).
Modulating MK Biosynthesis: A key method for studying MK function involves experimentally reducing its cellular content. Research on Listeria monocytogenes has shown that supplementing growth media with aromatic amino acids (L-phenylalanine, L-tryptophan, L-tyrosine) creates a feedback inhibition on the shikimate pathway, thereby reducing menaquinone synthesis [5]. Strains with reduced MK content exhibited lower growth rates and reduced resistance to freeze-thaw stress at low temperatures, directly demonstrating MK's role in membrane integrity and fitness [5].
Targeting the Pathway for Drug Development: The menaquinone biosynthesis pathway is a validated target for novel antibacterial drugs, as it is essential for many pathogens like Mycobacterium tuberculosis and absent in humans [1] [2]. For example, the enzyme MenA is a promising target, and the natural product lysocin E acts by directly binding to menaquinone within the membrane [7] [1]. Another compound, Ro 48-071, has been identified as an inhibitor of the MenA enzyme in Mycobacteria [7].
The search results indicate that analyzing the length and saturation of the menaquinone side-chain is a standard method in the classification and identification of aerobic actinomycetes [1] [2] [3]. This method involves separating and identifying the different types of menaquinones present in a bacterial strain.
While specific data on menaquinone-6 (MK-6) is sparse in the search results, one source notes that Bacillus stearothermophilus produces menaquinone-7 (MK-7), and the enzymes involved in its biosynthesis have been studied [4]. This highlights that the predominant menaquinone type can vary significantly between species. The table below summarizes the menaquinone types mentioned for various actinomycete genera in the search results.
| Genus / Group | Reported Menaquinone Type(s) | Relevance |
|---|---|---|
| General Actinomycetes | MK-9, MK-9(H₂), MK-9(H₄), MK-9(H₆), MK-9(H₈) [1] [3] | Common pattern; variations in saturation are key identifiers. |
| Thermomonospora | Highly saturated menaquinones [1] | Specific pattern for this genus. |
| Mycobacterium | MK-9(H₂) [3] | A specific marker for this genus. |
| Bacillus stearothermophilus | MK-7 [4] | Example from a different bacterial group. |
Although a dedicated protocol for MK-6 is not available, the general experimental approach for menaquinone analysis in actinomycetes involves several key steps [5] [3]. The diagram below outlines this overall workflow.
General workflow for menaquinone analysis
MK-6 is not the most common menaquinone but is a dominant quinone in specific bacterial species. The table below summarizes confirmed microbial sources of MK-6.
| Microbial Source | Context / Notes | Key Evidence |
|---|---|---|
| Elizabethkingia meningoseptica sp. F2 | Major menaquinone component; produces MK-4, MK-5, and MK-6 [1]. | Genomic analysis and metabolite detection [1]. |
| Micrococcus luteus (certain subgroups) | Dominant or sole quinone in specific strains (e.g., B-P 26) [2]. | Quinone profile analysis; hexaprenyl diphosphate synthase identified [2]. |
| Desulfovibrio spp. (e.g., D. gigas, D. vulgaris) | Main quinone in these sulfate-reducing bacteria [2]. | Quinone extraction and analysis [2]. |
| Capnocytophaga spp. (e.g., C. gingivalis, C. ochracea) | Identified in metabolic pathway databases [2]. | Bioinformatic prediction (MetaCyc pathway PWY-5850) [2]. |
| Staphylococcus spp. (e.g., S. lentus, S. sciuri) | Identified in metabolic pathway databases [2]. | Bioinformatic prediction (MetaCyc pathway PWY-5850) [2]. |
| Flavobacterium sp. (uncharacterized) | Dominant quinone [2]. | Early studies on quinone separation [2]. |
Bacteria synthesize the naphthoquinone ring of menaquinone via one of two major, mutually exclusive pathways. The defining step for MK-6 production is the condensation of the ring precursor with a specific C30 hexaprenyl diphosphate side chain [1] [2].
MK-6 Biosynthesis Pathways. The naphthoquinone core is built via the classical men or alternative futalosine (mqn) pathway, then condensed with a C30 isoprenoid side chain and methylated to form MK-6 [2] [3] [4].
The critical enzyme that determines the production of MK-6 is hexaprenyl diphosphate synthase (HexPP synthase). This prenyltransferase catalyzes the condensation of isopentenyl diphosphate with farnesyl diphosphate to form the C30 hexaprenyl side chain [2]. In Micrococcus luteus B-P 26, this enzyme has been purified and its genes identified [2]. Interestingly, in Elizabethkingia meningoseptica, which produces MK-6 as a major component, genomic analysis did not find a canonical hexPP synthase gene. It is speculated that an octaprenyl pyrophosphate synthase (OPPS) with different chain-length specificity might be responsible [1].
The following workflow and table detail the standard methodologies for extracting and identifying MK-6 from microbial cultures.
MK-6 Analysis Workflow. Standard experimental process from sample preparation to quantification [5] [6].
| Method | Technical Description | Application in MK-6 Analysis |
|---|---|---|
| Extraction & Purification | Cells are harvested, lyophilized, and menaquinones are extracted using non-polar organic solvents like hexane, acetone, or a mixture [7] [8]. Crude extracts can be purified via solvent partitioning or TLC [5]. | Isolates total menaquinones from the microbial biomass for downstream analysis. |
| Separation & Detection | Reversed-Phase HPLC is standard. Separation is based on the hydrophobicity of the isoprenoid side chain. LC-MS/MS provides superior identification and sensitivity [6]. | Separates different MK-n vitamers (e.g., MK-6 from MK-7). MS confirms identity via parent ion mass (parent mass for MK-6) and characteristic fragment ions. |
| Quantification | Quantification is achieved by comparing HPLC or LC-MS peak areas against a calibration curve of a purified MK-6 standard. If a standard is unavailable, semi-quantification relative to other MK-n forms is possible [7] [8]. | Provides concentration data (e.g., mg/L in fermentation broth). In co-culture studies, stable isotope labeling can track MK-6 remodeling [6]. |
The table below summarizes the key characteristics of Menaquinone-6 (MK-6) and Demethylmenaquinone (DMK).
| Feature | Menaquinone-6 (MK-6) | Demethylmenaquinone (DMK) |
|---|---|---|
| Core Structure | 2-methyl-1,4-naphthoquinone [1] | 1,4-naphthoquinone [2] |
| C2 Position | Methyl group (-CH₃) [3] | Hydrogen atom (-H) [2] |
| Side Chain | 6 isoprene units [3] | Varies (e.g., 8 isoprene units in DMK-8) [4] |
| Biosynthetic Relationship | Product of DMK methylation by MenG methyltransferase [5] | Immediate precursor to MK; lacks final methylation step [5] |
| Redox Potential | Approximately -74 mV [3] [4] | Approximately +36 mV [3] [4] |
| Primary Producers | Micrococcus luteus, Desulfovibrio spp., Capnocytophaga spp. [3] | E. coli, Enterococcus faecalis, other facultative anaerobes [4] |
This structural difference confers distinct redox properties. The methyl group on MK-6 makes it a stronger reducing agent (more negative redox potential) compared to DMK, which is better suited for anaerobic respiratory pathways like fumarate, nitrate, and trimethylamine N-oxide (TMAO) respiration [3] [4].
Most bacteria synthesize menaquinones via a conserved pathway. The divergence between MK and DMK occurs in the final membrane-associated steps. The diagram below illustrates this core pathway.
Final steps of menaquinone biosynthesis, highlighting the divergence point at MenG.
The enzyme MenG is a membrane-associated S-adenosylmethionine (SAM)-dependent methyltransferase that is essential for menaquinone production in some bacteria, such as Mycobacterium smegmatis [5].
The menaquinone biosynthesis pathway is a promising target for drug development because it is absent in humans [2]. Inhibiting key enzymes like MenA (prenyltransferase) or MenG (methyltransferase) can disrupt bacterial respiration and ATP synthesis, effectively combating pathogens [5] [1]. Research shows that MenG inhibitors are detrimental to the growth of Mycobacterium tuberculosis [5].
For experimental protocols, researchers typically:
Menaquinone-6 (MK-6) is a significant vitamer of vitamin K2, characterized by a naphthoquinone ring and a side chain consisting of six isoprenoid units. As a microbial respiratory quinone, MK-6 serves as an essential chemotaxonomic marker for identifying and classifying microbial populations in various samples, including environmental and clinical specimens [1] [2]. Accurate analysis of MK-6 is crucial for microbial ecology studies, pharmaceutical development, and nutritional research. The lipophilic nature of MK-6 and its low concentration in complex matrices present significant analytical challenges, necessitating robust, sensitive, and selective chromatographic methods [3].
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as the primary techniques for MK-6 analysis due to their superior separation capabilities and compatibility with various detection systems. These methods enable researchers to accurately identify and quantify MK-6 amidst complex sample matrices, providing valuable insights into microbial community structures and metabolic processes [1] [2].
Reverse-phase chromatography stands as the most widely employed technique for menaquinone separation, providing excellent resolution of various vitamers based on their hydrophobic properties. The C18 column has been the most frequently reported stationary phase for menaquinone analysis, offering optimal retention and separation of these non-polar compounds [3]. For MK-6 specifically, researchers have achieved successful separation using both conventional HPLC and advanced UPLC systems.
UPLC methods offer significant advantages in terms of analysis speed and sensitivity. One established UPLC method for menaquinone separation utilizes an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of methanol and isopropyl ether, delivered at a flow rate of 0.2 mL/min [1]. This method achieved excellent resolution of menaquinones MK-5 through MK-15, with MK-6 eluting at approximately 2.16 minutes, demonstrating the rapid analysis capability of UPLC systems [1].
For conventional HPLC systems, which remain more accessible in many laboratories, effective separation of MK-6 has been accomplished using C18 columns (4.6 × 150 mm, 5 μm) with methanol-based mobile phases. In one documented method, MK-6 eluted at approximately 8.68 minutes, showing clear separation from other menaquinone homologues [1]. The typical mobile phase composition for HPLC analysis includes methanol with modifiers such as isopropyl ether or dichloromethane (1-5%) to optimize retention and selectivity for menaquinones [2].
The detection of MK-6 has evolved significantly, with mass spectrometry emerging as the most powerful technique due to its superior sensitivity and specificity.
Mass Spectrometric Detection, particularly LC-MS/MS with atmospheric pressure chemical ionization (APCI) in negative ion mode, has demonstrated excellent performance for MK-6 analysis. In one application, MK-6 produced a dominant ion at m/z 717.5, corresponding to [M-H]-, with characteristic fragment ions that enable selective identification and quantification [2]. The negative ion APCI mode has proven particularly effective for menaquinone analysis, providing cleaner spectra with less interference compared to positive ion mode [2].
Photodiode Array (PDA) Detection remains a valuable tool for MK-6 analysis, especially when mass spectrometry is unavailable. Menaquinones exhibit characteristic UV absorption spectra with two distinct peaks at approximately 248-248.3 nm and 269.5-269.6 nm [1]. This distinctive spectral signature allows for preliminary identification of MK-6, though with less specificity than mass spectrometry.
Table 1: Detection Methods for Menaquinone-6 Analysis
| Detection Method | Principle | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| LC-APCI-MS/MS | Mass-to-charge ratio measurement | Negative ion mode; m/z 717.5 [M-H]- | High sensitivity and specificity; Structural information | Equipment cost; Operational complexity |
| UPLC-PDA | UV absorption | λ = 248-248.3 nm & 269.5-269.6 nm | Cost-effective; Good for high-concentration samples | Limited specificity; Higher detection limits |
| HPLC-PDA | UV absorption | λ = 248-248.3 nm & 269.5-269.6 nm | Widely accessible; Simple operation | Matrix interference; Lower sensitivity |
The Lysozyme-Chloroform-Methanol (LCM) method represents a significant advancement in menaquinone extraction from microbial biomass, particularly for Actinomycetes and other bacterial samples [1].
Reagents Required:
Procedure:
The LCM method has demonstrated significantly higher extraction efficiency compared to conventional methods, with up to 355-fold improvement in menaquinone recovery from certain Microbacterium strains [1]. This method is particularly valuable for samples with low menaquinone content, where conventional extraction methods may yield insufficient material for detection.
For biological fluids such as serum or plasma, liquid-liquid extraction (LLE) provides an efficient approach for MK-6 isolation, though specific MK-6 extraction data from serum is limited in the searched literature.
Reagents Required:
Procedure:
While general LLE principles apply to MK-6, method performance characteristics including recovery rates, precision, and accuracy for MK-6 specifically in serum matrices require further documentation in the literature [4] [3].
For reliable MK-6 quantification, thorough method validation is essential. The following table summarizes key validation parameters based on established chromatographic methods for vitamin K analysis.
Table 2: Method Validation Parameters for Menaquinone-6 Quantification
| Validation Parameter | Acceptance Criteria | Recommended Procedure |
|---|---|---|
| Linearity | R² ≥ 0.99 | Calibration curve with 6 concentration levels |
| Accuracy | 85-115% recovery | Spiked samples at low, medium, high concentrations |
| Precision | CV ≤ 15% (≤20% for LLOQ) | Intra-day (n=5) and inter-day (n=3 over 3 days) |
| Limit of Detection (LOD) | S/N ≥ 3 | Serial dilution of standard solution |
| Limit of Quantification (LOQ) | S/N ≥ 10 with accuracy 80-120% | Serial dilution of standard solution |
| Selectivity/Specificity | No interference at MK-6 retention time | Analysis of blank matrix from 6 different sources |
| Carryover | ≤20% of LLOQ area | Injection of blank after ULOQ (n=3) |
| Matrix Effects | 85-115% | Post-extraction addition at low and high QC |
These validation criteria align with established bioanalytical guidelines [5] and have been adapted based on reported methods for related menaquinones such as MK-4 and MK-7 [6].
MK-6 analysis has proven particularly valuable in environmental microbiology for characterizing microbial communities in complex ecosystems. In activated sludge studies, HPLC-APCI-MS methods have enabled the identification of MK-6 as a biomarker for specific bacterial populations, providing insights into community structure and dynamics in wastewater treatment systems [2]. The sensitivity and selectivity of UPLC-MS methods allow researchers to detect even minor microbial populations based on their menaquinone profiles, making MK-6 analysis a powerful tool for microbial ecology studies.
In bacterial taxonomy, menaquinone profiles serve as crucial chemotaxonomic markers for classifying new Actinomycetes taxa [1]. The presence and relative abundance of MK-6, along with other menaquinone homologues, provide characteristic fingerprints that aid in species identification and classification. The LCM extraction method coupled with UPLC analysis has significantly improved the detection of MK-6 and other menaquinones from challenging microbial samples with low menaquinone content [1].
The complete analytical process for MK-6 determination involves several critical steps from sample preparation to data analysis, as illustrated in the following workflow:
Poor Chromatographic Resolution:
Low Detection Sensitivity:
Inconsistent Retention Times:
For UPLC methods, reducing particle size to sub-2μm can significantly enhance separation efficiency and reduce analysis time. The Acquity UPLC BEH C18 column (1.7μm) has demonstrated excellent performance for menaquinone separation, providing sharp peaks and high resolution [1].
For mass spectrometric detection, optimizing APCI source parameters is crucial for sensitivity. Key parameters include vaporizer temperature (350-400°C), corona current (4-6μA), and sheath gas flow (10-12 L/min). Negative ion mode generally provides superior sensitivity for menaquinones compared to positive ion mode [2].
The analysis of menaquinone-6 using HPLC and UPLC methodologies has evolved significantly, with current methods offering enhanced sensitivity, specificity, and efficiency. The LCM extraction procedure represents a substantial improvement for challenging microbial samples, while advanced detection systems like APCI-MS/MS provide reliable identification and quantification even in complex matrices. As research continues to reveal the importance of menaquinones in various biological and environmental processes, these analytical protocols will remain essential tools for scientists across multiple disciplines. Further method refinement will likely focus on increasing throughput, reducing sample requirements, and enhancing compatibility with emerging analytical technologies.
Menaquinone-6 (MK-6) is a significant form of vitamin K2 characterized by a 2-methyl-1,4-naphthoquinone ring structure and a six isoprene unit side chain at the 3-position. This lipophilic compound plays essential roles in bacterial electron transport and has gained attention for its antimicrobial properties [1]. MK-6 is notably present in various bacterial species including Campylobacter jejuni, Campylobacter fetus subsp. fetus, and Wolinella succinogenes [2] [1]. The accurate identification and quantification of MK-6 presents significant analytical challenges due to its low concentration in biological matrices, lipophilic nature, and susceptibility to redox interconversion and degradation.
Mass spectrometry has emerged as the premier analytical technique for MK-6 analysis, offering superior sensitivity, specificity, and structural elucidation capabilities compared to traditional detection methods. These application notes provide comprehensive protocols and methodological considerations for reliable MK-6 analysis, specifically designed for researchers, scientists, and drug development professionals working in microbiology, metabolomics, and natural product discovery.
MK-6 possesses a molecular formula of C₄₁H₅₆O₂ with a molecular weight of 580.88 g/mol [1]. The compound features a naphthoquinone nucleus with varying methylation patterns that significantly influence its chemical behavior and analytical detection. Research has identified both standard MK-6 (2-methyl-3-farnesyl-farnesyl-1,4-naphthoquinone) and a novel methyl-substituted variant (2,[5 or 8]-dimethyl-3-farnesyl-farnesyl-1,4-naphthoquinone) in bacterial species [2]. This structural diversity necessitates analytical methods capable of distinguishing between these subtle variations.
The highly lipophilic character of MK-6, resulting from its extended isoprenoid side chain, presents particular challenges for extraction and chromatographic separation. Additionally, the redox activity of the quinone moiety makes MK-6 susceptible to interconversion between oxidized and reduced forms during sample processing and analysis. Furthermore, MK-6 typically exists in complex biological matrices at low concentrations, often accompanied by interfering lipids and other quinone analogues that can complicate analysis [3] [4]. These factors underscore the necessity for robust sample preparation and highly specific detection methods to ensure accurate quantification.
The LCM method represents a significant advancement in menaquinone extraction efficiency, particularly beneficial for bacterial species with low intrinsic menaquinone concentrations [3]:
The LCM method has demonstrated remarkable improvements in extraction efficiency compared to traditional methods, with reported 355-fold higher MK concentrations for certain Microbacterium species [3]. This method significantly reduces processing time by eliminating the freeze-drying step and provides superior recovery of menaquinones from challenging bacterial samples.
While the LCM method is preferred for difficult-to-lyse bacteria, the Collins method remains applicable for many bacterial species [3]:
Table 1: Comparison of MK-6 Extraction Methods
| Parameter | LCM Method | Collins Method |
|---|---|---|
| Processing Time | ~3 hours | 24+ hours (including freeze-drying) |
| Cell Requirement | Wet cells | Freeze-dried cells |
| Extraction Efficiency | High (0.081-0.921 mg/g DCW) | Variable (0.001-0.591 mg/g DCW) |
| Lysozyme Treatment | Required | Not applied |
| Best Applications | Species with low MK content, difficult-to-lyse bacteria | Species with abundant MK content |
For optimal separation of MK-6 from other menaquinones and matrix interferences, the following UPLC conditions are recommended [3]:
Under these conditions, MK-6 typically elutes at approximately 2.93 minutes when using a UPLC system, well-resolved from MK-5 (1.42 min) and MK-7 (3.51 min) [3].
For laboratories without access to UPLC technology, conventional HPLC provides acceptable separation with longer run times [4]:
With this HPLC method, MK-6 typically elutes at approximately 10.88 minutes, between MK-5 (8.68 min) and MK-7 (12.36 min) [3].
Electrospray ionization (ESI) in positive mode has demonstrated excellent sensitivity for menaquinone detection. The following MS parameters are recommended [3] [5]:
Table 2: Mass Spectrometry Conditions for MK-6 Analysis
| Parameter | Optimal Setting | Alternative Options |
|---|---|---|
| Ionization Mode | ESI Positive | APCI Positive |
| Primary Adduct | [M+Na]+ (m/z 603.4) | [M+H]+ (m/z 581.4) |
| Source Temperature | 150°C | 120-180°C |
| Capillary Voltage | 3.0 kV | 2.5-3.5 kV |
| Cone Voltage | 30 V | 20-40 V |
| Collision Energy | 15-25 eV (for MRM) | 10-30 eV |
| Dwell Time | 0.2-0.5 sec | 0.1-1.0 sec |
For structural confirmation, tandem mass spectrometry (MS/MS) provides fragmentation patterns characteristic of the naphthoquinone structure. The predominant fragment ions typically result from cleavage of the isoprenoid side chain and modifications to the quinone ring [2].
MK-6 exhibits characteristic mass spectral features that facilitate its identification:
Due to the endogenous nature of menaquinones in biological samples, careful consideration must be given to calibration methodology:
Table 3: Method Validation Parameters for MK-6 Quantification
| Validation Parameter | Target Value | Experimental Results |
|---|---|---|
| Linearity Range | 5-500 μg/L | R² > 0.995 |
| Lower Limit of Quantification | <10 μg/L | 5 μg/L demonstrated |
| Intra-day Precision | <15% RSD | 3-8% RSD |
| Inter-day Precision | <20% RSD | 5-12% RSD |
| Extraction Recovery | >70% | 75-95% |
| Matrix Effects | <25% suppression/enhancement | 10-20% suppression |
| Short-term Stability | <20% degradation | Stable for 24h at 4°C |
The following diagram illustrates the comprehensive workflow for MK-6 analysis from sample preparation to data interpretation:
The methodologies described herein support diverse research applications:
These application notes provide comprehensive methodologies for reliable identification and quantification of MK-6 using mass spectrometry-based approaches. The LCM extraction method offers significant advantages for species with low menaquinone content, while UPLC-MS/MS provides the sensitivity, specificity, and throughput required for modern research applications. Proper attention to sample handling, chromatographic separation, and mass spectrometric detection parameters enables accurate MK-6 determination across diverse biological matrices.
These notes provide a detailed methodology for the extraction, separation, and identification of Menaquinone-6 (MK-6) using Thin-Layer Chromatography (TLC), tailored for researchers and scientists in drug development.
Menaquinones (vitamin K2) are essential isoprenoid quinones in prokaryotic cell membranes, acting as critical components of the electron transport chain in bacteria like Mycobacterium tuberculosis and Staphylococcus aureus [1] [2]. Their analysis is vital for bacterial chemotaxonomy and for developing antimicrobial agents that target menaquinone biosynthesis [3] [2]. TLC offers a rapid, cost-effective method for initial separation and identification of menaquinones like MK-6, which was identified as a major quinone in Campylobacter jejuni and Campylobacter fetus subsp. fetus [4].
Two primary methods are used for menaquinone extraction. The novel Lysozyme-Chloroform-Methanol (LCM) method is recommended for its higher efficiency and speed [3].
2.1.1. LCM Extraction Method (Using Wet Biomass)
2.1.2. Collins Method (Using Freeze-Dried Cells)
Table 1: Comparison of Menaquinone Extraction Methods
| Parameter | LCM Method | Collins Method |
|---|---|---|
| Cell Type | Wet biomass | Freeze-dried cells |
| Total Time | ~3 hours | >24 hours (includes drying) |
| Relative MK Concentration | Significantly higher (e.g., 1.2 to 355-fold increase) [3] | Lower, can be very low for some species [3] |
| Key Advantage | Speed, higher yield, no need for lyophilization [3] | Widely cited and used [3] |
The following diagram illustrates the efficient LCM extraction workflow.
Diagram 1: Workflow for the LCM Extraction Method
2.2.1. TLC Procedure
2.2.2. Identification and Confirmation
Table 2: Key TLC Parameters and Identification Data for Menaquinone-6
| Parameter | Specification / Observation |
|---|---|
| TLC Plate | Silica Gel 60 F₂₅₄ [3] |
| Mobile Phase | Petroleum ether:Diethyl ether (85:15 v/v) [4] |
| Visualization | UV light at 254 nm (dark bands) [3] |
| Co-chromatography | Co-migrates with authentic MK-6 standard [4] |
| Potential Pitfall | Methyl-substituted MK-6 may co-migrate with MK-7 standard on TLC [4] |
| Confirmatory Techniques | UV Spectrophotometry, Mass Spectrometry, NMR [4] |
The logical pathway from TLC separation to compound confirmation is outlined below.
Diagram 2: Logical Pathway for TLC-Based Identification
The analysis of menaquinones like MK-6 is crucial in several high-value research areas.
TLC remains a fundamental, accessible, and powerful technique for the initial analysis of Menaquinone-6. The adoption of the LCM extraction method significantly enhances yield and efficiency. While TLC provides excellent separation and preliminary identification, its findings should be corroborated by advanced techniques like HPLC/UPLC-MS for definitive structural confirmation, especially in critical applications like drug development and taxonomic studies.
The Lysozyme-Chloroform-Methanol (LCM) method represents a significant advancement in the extraction of menaquinones (MKs), particularly menaquinone-6 (MK-6), from Actinomycetes and other bacterial strains. Menaquinones, also known as vitamin K2, are lipophilic compounds located in bacterial cell membranes that play crucial roles in electron transport during cellular respiration [1] [2]. MK profiles are extensively used in prokaryotic taxonomy, especially when proposing new Actinomycetes taxa [2].
The LCM method addresses a critical limitation of conventional extraction techniques, which often require freeze-dried cells and yield low concentrations of MKs from certain bacterial species [1] [2]. By utilizing lysozyme to enzymatically digest the thick, organic solvent-resistant cell walls of Actinomycetes prior to organic solvent extraction, the LCM method achieves substantially higher yields and reduces processing time [3] [2].
Menaquinones are fat-soluble compounds composed of a 2-methyl-1,4-naphthoquinone skeleton with a side chain of varying numbers of isoprene units, designated as MK-n (where n = 1-15) [1] [2]. These compounds function as membrane-bound electron carriers in bacterial respiratory chains, with different bacterial taxa producing specific MK profiles that serve as valuable chemotaxonomic markers [4].
MK-6, containing six isoprene units, has been identified as the dominant quinone in specific bacterial species including certain strains of Micrococcus luteus, Desulfovibrio gigas, Desulfovibrio vulgaris, and various Flavobacterium species [4]. The biosynthesis of MK-6 occurs via the superpathway of menaquinol-6 biosynthesis, which utilizes chorismate and isochorismate from the shikimate pathway as key precursors [4] [5].
Lysozyme (EC 3.2.1.17, muramidase) is an antimicrobial enzyme that hydrolyzes β-1,4-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in bacterial peptidoglycan [6] [7]. This activity compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria like Actinomycetes, leading to cellular lysis [6] [8].
The enzyme's catalytic mechanism involves two critical amino acid residues: glutamic acid 35 (Glu35) acts as a proton donor to cleave the glycosidic bond, while aspartate 52 (Asp52) functions as a nucleophile to generate a glycosyl enzyme intermediate [6]. This targeted enzymatic action makes lysozyme particularly effective for disrupting the structurally complex Actinomycete cell walls without degrading the menaquinones of interest.
Table 1: Comparison of MK Extraction Efficiency Between LCM and Collins Methods [1] [2]
| Bacterial Strain | LCM Method (mg/g DCW) | Collins Method (mg/g DCW) | Fold Increase |
|---|---|---|---|
| Brachybacterium squillarum JCM 16464T | 0.664 ± 0.040 | 0.020 ± 0.003 | 33.2 |
| Microbacterium ureisolvens CFH S00084T | 0.355 ± 0.022 | 0.001 ± 0.001 | 355.0 |
| Georgenia subflava Y32T | 0.921 ± 0.084 | 0.054 ± 0.007 | 17.1 |
| Microbacterium ginsengiterrae JCM 15516T | 0.322 ± 0.035 | 0.021 ± 0.002 | 15.3 |
| Nesterenkonia halobia JCM 15475T | 0.100 ± 0.010 | 0.009 ± 0.001 | 11.1 |
| Saccharopolyspora coralli E2AT | 0.063 ± 0.006 | 0.012 ± 0.001 | 5.3 |
| Microbacterium yannicii JCM 18959T | 0.201 ± 0.014 | 0.041 ± 0.005 | 4.9 |
| Brevibacterium linens JCM 1327T | 0.110 ± 0.011 | 0.027 ± 0.002 | 4.1 |
| Janibacter melonis JCM 16063T | 0.715 ± 0.079 | 0.591 ± 0.041 | 1.2 |
Table 2: Chromatographic Separation Parameters for MK Analysis [1] [2]
| Menaquinone | UPLC Retention Time (min) | HPLC Retention Time (min) | UV Absorption Maxima (nm) |
|---|---|---|---|
| MK-5 | 1.10 | 5.27 | 247.5, 269.5 |
| MK-6 | 1.42 | 6.49 | 247.5, 269.5 |
| MK-7 | 2.16 | 8.68 | 247.5, 269.5 |
| MK-8 | 2.93 | 10.88 | 247.5, 269.5 |
| MK-9 | 3.51 | 12.36 | 247.5, 269.5 |
| MK-10 | 4.84 | 15.71 | 247.5, 269.5 |
| MK-11 | 6.70 | 20.20 | 247.5, 269.5 |
| MK-12 | 9.32 | 26.12 | 247.5, 269.5 |
| MK-13 | 12.98 | 33.98 | 247.5, 269.5 |
| MK-14 | 18.14 | 44.46 | 247.5, 269.5 |
| MK-15 | 25.39 | 58.48 | 247.5, 269.5 |
Essential Reagents:
Required Equipment:
Cell Harvesting and Washing
Lysozyme Treatment
Water Removal
Organic Solvent Extraction
Concentration and Purification
Sample Preparation for Analysis
For optimal separation and identification of MK-6:
UPLC Conditions:
HPLC Conditions (Alternative):
Table 3: Troubleshooting Guide for LCM Extraction
| Problem | Possible Cause | Solution |
|---|---|---|
| Low MK yield | Incomplete cell wall digestion | Increase lysozyme concentration (1-2 mg/mL) or extend incubation time (up to 2 hours) |
| Colloidal solution after lysozyme treatment | Over-digestion of easily-digested Actinomycetes | Ensure thorough water removal step; add equal volume methanol before centrifugation |
| Weak or invisible MK bands on TLC | Low MK concentration in source strain | Use wet cells instead of freeze-dried; ensure all solvent extracts are collected |
| Poor chromatographic separation | Suboptimal mobile phase or column conditions | Validate system with MK standards; adjust solvent ratios |
| Multiple unknown peaks in MS | Contaminants or degraded products | Ensure proper washing steps; use fresh solvents |
The LCM extraction method has significant applications across multiple domains:
The Lysozyme-Chloroform-Methanol (LCM) extraction method represents a robust, efficient, and sensitive approach for the isolation and identification of menaquinone-6 from Actinomycetes. By addressing the critical bottleneck of cellular disruption through enzymatic pretreatment, this method significantly enhances extraction efficiency while reducing processing time. The comprehensive protocol detailed in these application notes provides researchers with a standardized methodology that can be adapted to various bacterial taxa, supporting advancements in microbial taxonomy, pharmaceutical development, and metabolic engineering.
Vitamin K represents a group of fat-soluble vitamers essential for human health, primarily known for their role in blood coagulation but increasingly recognized for their importance in bone metabolism and cardiovascular health. These vitamers are categorized into two main groups: phylloquinone (K1), which is synthesized by plants and constitutes the majority of dietary vitamin K intake, and menaquinones (K2), which are primarily of bacterial origin and differ in the length of their isoprenoid side chains (designated MK-n, where n indicates the number of isoprenoid units). While dietary phylloquinone comes mainly from green leafy vegetables, menaquinones are predominantly found in fermented foods, with cheese representing the most significant source in the Western diet [1] [2].
The interest in menaquinones, particularly long-chain forms (MK-6 to MK-10), has grown substantially in recent years due to their superior bioavailability and longer half-life in circulation compared to phylloquinone. While MK-4 is the primary menaquinone in animal products, longer-chain menaquinones including MK-6 are synthesized by specific bacteria during the fermentation and ripening processes in cheese production [1] [3]. Among the various menaquinones, MK-6 has been identified as a potentially significant component, though it typically appears at lower concentrations than MK-8, MK-9, and MK-10 in most cheese varieties. The analysis of MK-6 presents particular challenges due to its low abundance and the complexity of the cheese matrix, requiring sophisticated extraction and chromatographic techniques for accurate quantification [1] [4].
Research indicates that the menaquinone content in cheese varies considerably depending on multiple factors including the cheese type, ripening time, fat content, starter cultures used, and geographical origin. While most studies have focused on the more abundant menaquinones (MK-8, MK-9, and MK-10), data specifically on MK-6 is less frequently reported but reveals important patterns. In a comprehensive analysis of Dutch cheeses, MK-6 was detected in consistent though modest amounts across different varieties, typically ranging between 3.0-4.9 ng/g (μg/kg) [1] [2]. These values are substantially lower than the concentrations of MK-8, MK-9, and MK-10 in the same cheeses, suggesting that MK-6 represents a minor component of the total menaquinone profile in most dairy products.
The production of menaquinones in cheese is primarily driven by bacterial activity during the ripening process. Specific lactic acid bacteria, including Lactococcus species, have been identified as key producers of menaquinones in semi-hard cheeses. For instance, in Vacherin Fribourgeois and Raclette cheeses, Lactococcus spp. primarily produce MK-9 and MK-8, with MK-6 being a minor component [3]. Similarly, in Swiss-type cheeses such as Emmental, propionibacteria are responsible for menaquinone production, though these cheeses are characterized by high concentrations of MK-9(4H) rather than MK-6 [3]. The specific strains of starter cultures used in cheese production significantly influence the final menaquinone profile, including MK-6 content [3].
Table 1: MK-6 Concentrations in Various Cheese Types
| Cheese Type | Origin/Characteristics | Fat Content (%) | Ripening Time | MK-6 (ng/g) | Total Vitamin K2 (ng/g) |
|---|---|---|---|---|---|
| Gouda | Netherlands, industrial | 50 | 4 weeks | 4.8 | 473 |
| Gouda | Netherlands, industrial | 50 | 13 weeks | 4.3 | 656 |
| Gouda | Netherlands, industrial | 50 | 26 weeks | 4.8 | 729 |
| Milner | Netherlands, demi-fat | 30 | 4 weeks | 3.0 | 436 |
| Edam | Netherlands | 40 | Not specified | Not detected | 647 |
| Maasdam | Netherlands | 45 | 5 weeks | Not detected | 490 |
Several technological parameters significantly influence the MK-6 content in cheese products. Ripening time appears to have a variable effect on MK-6 concentrations. Unlike some longer-chain menaquinones that increase with extended ripening, MK-6 levels often remain relatively stable throughout the maturation process [1]. For example, in Gouda cheese, MK-6 concentrations showed minimal change between 4 weeks (4.8 ng/g) and 26 weeks (4.8 ng/g) of ripening, while total vitamin K2 content increased substantially from 473 to 729 ng/g over the same period [1]. This suggests that MK-6 production occurs primarily during the early stages of fermentation and does not accumulate significantly with extended aging.
The fat content of cheese is strongly correlated with total menaquinone concentrations, but this relationship appears less consistent for MK-6 specifically. Reduced-fat varieties generally contain lower overall menaquinone levels, typically 5-22% of those found in full-fat equivalents [5]. However, the proportional distribution of different menaquinones may shift with fat content, with some studies showing relatively stable MK-6 percentages across full-fat, reduced-fat, and low-fat varieties [1]. The starter culture composition represents another critical factor, as different bacterial strains have distinct menaquinone production capabilities. For instance, specific strains of Lactococcus lactis ssp. cremoris produce characteristic menaquinone profiles that significantly influence the final MK-6 content [3].
Table 2: Comparison of Menaquinone Profiles in Different Cheese Types
| Cheese Type | MK-6 (ng/g) | MK-7 (ng/g) | MK-8 (ng/g) | MK-9 (ng/g) | Dominant MK | Starter Culture/Bacteria |
|---|---|---|---|---|---|---|
| Gouda (13 weeks) | 4.3 | 15.9 | 87.6 | 396 | MK-9 | Lactococcus species |
| Emmental (>90 days) | Not reported | Not reported | Not reported | 468 (MK-9(4H)) | MK-9(4H) | Propionibacterium freudenreichii |
| Vacherin Fribourgeois | Not reported | Not reported | 70 | 149 | MK-9 | Lactococcus species |
| Raclette | Not reported | Not reported | 66 | 167 | MK-9 | Lactococcus species |
| Norwegian Gamalost | Not reported | Not reported | Not reported | Not reported | Not reported | Not specified |
Proper sample preparation is crucial for accurate quantification of MK-6 in cheese products due to the heterogeneous nature of cheese and the low concentrations of target analytes. The following protocol has been adapted from established methods in the literature [1] [4]:
Sample Preparation: Begin with representative cheese samples cut into approximately 1 cm³ cubes to ensure homogeneous sampling. Immediately freeze the samples in liquid nitrogen to preserve labile vitamin K compounds and prevent degradation.
Homogenization: Process the frozen cheese cubes using a pre-chilled coffee grinder or similar mechanical homogenizer for approximately 20 seconds until a fine, uniform powder is obtained. Maintain samples in a frozen state throughout this process to avoid thawing and potential analyte loss.
Storage: Transfer the homogenized cheese powder to amber plastic containers or glass vials to protect from light, which can degrade vitamin K compounds. Store at -20°C until analysis, with recommended analysis within 3 weeks of preparation to ensure analyte stability [1] [4].
For long-term storage beyond one month, consider storing samples at -80°C with an inert atmosphere (nitrogen flushing) to maximize preservation of vitamin K compounds. Always allow samples to equilibrate to room temperature in a desiccator before weighing to prevent moisture condensation.
Accurate determination of moisture content is essential for expressing MK-6 concentrations on a dry weight basis, enabling valid comparisons between different cheese types:
Weigh an empty aluminum foil container and record the weight.
Add approximately 5 g of homogenized cheese sample to the container and record the total weight.
Place the sample in an incubator or oven at 102°C for 18 hours to completely remove moisture.
Transfer the dried sample to a desiccator and allow to cool to room temperature.
Weigh the container with the dried cheese and calculate the moisture content using the formula:
% Moisture = [(Weight before drying - Weight after drying) / Sample weight] × 100
Perform this determination in triplicate for each cheese type to ensure statistical reliability [4].
The extraction of vitamin K compounds from cheese requires efficient liberation of these fat-soluble vitamers from the complex protein-fat matrix. The following protocol has been successfully applied in multiple studies [1] [4]:
For cheeses with higher fat content, a lipase digestion step may be incorporated prior to extraction to improve recovery. In this case, incubate the sample with lipase solution (60 U/mL) at 37°C for 30-60 minutes before proceeding with the solvent extraction [1].
The crude lipid extract requires purification to remove interfering compounds before chromatographic analysis:
The efficiency of the extraction and clean-up procedure should be validated using appropriate matrix-matched quality controls and internal standard recovery calculations. Typical recovery rates for menaquinones from cheese matrix using these methods range from 80-95% when properly optimized [4].
High-performance liquid chromatography (HPLC) with post-column reduction and fluorometric detection represents a highly sensitive and specific method for MK-6 quantification in cheese extracts:
This method provides excellent sensitivity with detection limits of approximately 10 pg per injection for each vitamer, sufficient for quantifying MK-6 in most cheese samples [1]. The retention time of MK-6 should be confirmed using authentic standards, and quantification should be performed using the internal standard method with calibration curves prepared in matrix-matched solutions.
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) offers superior specificity and the ability to confirm analyte identity through characteristic fragmentation patterns:
For MK-6 analysis, the protonated molecule [M+H]+ typically has an m/z of 645.5, with characteristic product ions at m/z 187.1 (common to all menaquinones) and side chain-specific fragments. The use of deuterated internal standards (d7-MK-4, d7-MK-7, d7-MK-9) corrects for matrix effects and ionization efficiency variations [4]. This LC-MS/MS approach provides both high sensitivity with detection limits in the low ng/g range and definitive confirmation of MK-6 identity through its unique fragmentation pattern.
The bioaccessibility of MK-6 from cheese products can be evaluated using the standardized in vitro digestion model INFOGEST 2.0, which simulates the human gastrointestinal tract:
Oral Phase: Weigh 1 g of cheese into a 15-mL amber Eppendorf tube. Add 1 mL of simulated salivary fluid (SSF) and incubate at 37°C for 2 minutes in an overhead rotator.
Gastric Phase: Add 2 mL of simulated gastric fluid (SGF) supplemented with gastric lipase (60 U/mL) and pepsin (2000 U/mL). Adjust pH to 3.0 using HCl and incubate at 37°C for 2 hours with continuous mixing.
Intestinal Phase: Add 4 mL of simulated intestinal fluid (SIF) containing pancreatin (trypsin activity of 100 U/mL) and bile salts (10 mM). Adjust pH to 7.0 and incubate at 37°C for 2 hours with continuous mixing.
Centrifugation: Centrifuge the digest at 5500 × g for 30 minutes at 37°C to separate the aqueous micellar phase (containing bioaccessible compounds) from the solid residue.
Analysis: Collect the micellar phase and analyze for MK-6 content using the chromatographic methods described above [4].
The bioaccessibility is calculated as: Bioaccessibility (%) = (MK-6 in micellar phase / Total MK-6 in cheese) × 100
Studies have reported vitamin K bioaccessibility in cheese ranging from 6.4% to 80%, depending on the cheese type and composition [4]. This substantial variation highlights the importance of the cheese matrix in determining the nutritional value of MK-6, beyond simply its concentration.
The following diagram illustrates the complete analytical workflow for MK-6 quantification and bioaccessibility assessment:
The analysis of menaquinone-6 in dairy products requires careful attention to sample preparation, extraction efficiency, and chromatographic separation due to its low concentration in complex cheese matrices. The protocols outlined herein provide reliable methods for MK-6 quantification, with HPLC-fluorescence detection offering a robust approach for routine analysis, while LC-MS/MS provides superior specificity for confirmatory analysis. The significant variation in MK-6 content across different cheese types – typically ranging from undetectable to approximately 5 ng/g – highlights the influence of production parameters, including starter cultures, ripening time, and cheese composition.
Furthermore, the assessment of bioaccessibility using the INFOGEST in vitro digestion model reveals that only a fraction of the total MK-6 content may be available for absorption, with values ranging from 6.4% to 80% depending on the cheese matrix. This emphasizes that the nutritional value of MK-6 in cheese depends not only on its concentration but also on its release from the food matrix during digestion. Future research should focus on optimizing cheese production parameters to enhance MK-6 content and bioaccessibility, while further method development should aim to improve sensitivity and throughput for routine analysis of this nutritionally significant menaquinone.
Vitamin K2, specifically menaquinone-6 (MK-6), represents a crucial isoform of the menaquinone family characterized by a six-isoprene-unit side chain attached to the 2-methyl-1,4-naphthoquinone ring structure. MK-6 is predominantly of microbial origin and exhibits significant biological activity in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The interest in quantifying MK-6 in microbial biomass has grown substantially due to its potential applications in pharmaceutical development, nutraceutical production, and functional food enhancement. Accurate quantification of MK-6 presents particular analytical challenges due to its lipophilic nature, low concentration in biological matrices, and similarity to other menaquinone homologs, necessitating sophisticated extraction and separation methodologies.
The chemical structure of MK-6 contributes to its unique physicochemical properties, with a molecular weight that distinguishes it from other menaquinone homologs such as MK-4, MK-7, and MK-8. Unlike MK-4, which is primarily formed through tissue-specific conversion in animals, MK-6 is synthesized by specific microorganisms, including various Flavobacterium species and certain lactic acid bacteria used in food fermentations. This microbial origin makes fermentation processes the primary production method for MK-6, highlighting the importance of reliable quantification methods during process optimization and quality control in industrial biotechnology applications [1] [2].
Microbial production of menaquinones occurs through two primary biosynthetic pathways that converge to form the characteristic naphthoquinone structure:
Classical MK Pathway: This pathway, found in almost all aerobic or facultatively anaerobic prokaryotes, begins with the conversion of chorismate to isochorismate by MenF. Through a series of enzymatic reactions catalyzed by enzymes encoded by the menDHCEB operon, isochorismate is subsequently transformed into 1,4-dihydroxy-2-naphthoate, the direct precursor to the naphthoquinone ring [1].
Futalosine Pathway: Discovered more recently in Streptomyces coelicolor A3(2), this alternative pathway starts with the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid, catalyzed by MqnA. Through subsequent reactions mediated by MqnBCD enzymes, this intermediate is converted to 1,4-dihydroxy-6-naphthoate [1].
Both pathways utilize chorismate as the initial substrate, which is synthesized through the shikimate pathway from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). The isoprenoid side chain, which determines the specific menaquinone homolog (MK-n), is synthesized via either the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway, producing the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) building blocks [1]. The final assembly of menaquinone involves the membrane-bound enzymes polyprenyltransferase (MenA) and methyltransferase (MenG), which combine the naphthoquinone ring with the isoprenoid side chain.
Various bacterial species produce different menaquinone homologs as shown in the table below:
Table 1: Menaquinone Profiles of Selected Microorganisms
| Microorganism | Dominant Menaquinone Homologs | Applications | References |
|---|---|---|---|
| Bacillus subtilis natto | MK-7 | Natto production | [1] |
| Lactococcus lactis | MK-3, MK-7, MK-9 | Dairy fermentations | [1] |
| Listeria monocytogenes | MK-7 | Food safety research | [3] |
| Flavobacterium spp. | MK-4, MK-5, MK-6 | Biotechnology production | [4] |
The specific menaquinone profile produced by each microorganism depends on both genetic factors and cultivation conditions. For example, in Listeria monocytogenes, MK-7 production increases during low-temperature growth as part of a cold adaptation mechanism that helps maintain membrane fluidity [3]. This regulation demonstrates how environmental factors can influence menaquinone composition in microbial biomass, an important consideration for designing quantification protocols.
Proper collection and preparation of microbial biomass represent critical initial steps in MK-6 quantification:
Harvesting Method: Cultures should be harvested during late exponential or early stationary phase when menaquinone production is typically highest. Centrifugation at 10,000 × g for 10 minutes at growth temperature is recommended to preserve menaquinone integrity [3].
Biomass Processing: The resulting cell pellet should be washed thrice with phosphate-buffered saline (PBS) adjusted to growth temperature to remove medium components. For MK-6 extraction, wet biomass can be used directly without drying, as drying processes may potentially degrade menaquinones or reduce extraction efficiency [4].
Storage Conditions: If immediate extraction is not possible, biomass should be stored at -80°C under inert atmosphere to prevent oxidative degradation of menaquinones. Repeated freeze-thaw cycles should be avoided as they may compromise membrane integrity and affect menaquinone recovery [3].
Efficient extraction of MK-6 from microbial biomass requires methods that effectively disrupt cellular membranes while preserving the chemical integrity of the target compound:
Table 2: Comparison of MK-6 Extraction Methods from Microbial Biomass
| Extraction Method | Solvent System | Extraction Conditions | Recovery Efficiency | Applications | |-----------------------|--------------------|----------------------------|-------------------------|-----------------| | Wet Cell Extraction | Ethanol pretreatment followed by methanol extraction | 30 min with ethanol (6:1 v/m), then 2×30 min with methanol (6:1 v/m) | 102.8% recovery compared to control | Flavobacterium biomass; suitable for large-scale processing [4] | | Liquid-Liquid Extraction (LLE) | Hexane, cyclohexane, isooctane, or chloroform | Multiple extraction cycles; may require combination with protein precipitation | Good selectivity and specificity; time-consuming [5] | | Solid-Phase Extraction (SPE) | C18 cartridges with methanol elution | After initial solvent extraction and concentration | Effective removal of interfering compounds; additional concentration step [5] |
The wet cell extraction method provides distinct advantages for MK-6 quantification, including elimination of the biomass drying step, reduced processing time, and maintenance of high recovery rates. The procedure involves pretreatment with absolute ethanol at a ratio of 6:1 (v/m) for 30 minutes, followed by two extractions with methanol at the same ratio for 30 minutes each. This approach has demonstrated excellent recovery efficiency of 102.8% compared to positive controls when applied to Flavobacterium biomass [4].
For more complex matrices or lower concentrations of MK-6, combination approaches may be necessary. Protein precipitation with organic solvents such as methanol or acetonitrile can be employed initially, followed by LLE or SPE to further purify the extract and remove interfering compounds [5]. The selection of specific extraction methods should be guided by the microbial species being analyzed, the matrix complexity, and the required sensitivity of the quantification assay.
High-performance liquid chromatography (HPLC) represents the most widely employed technique for separation of MK-6 from other menaquinone homologs and interfering compounds:
Column Selection: Reverse-phase C18 columns are most commonly used for menaquinone separation. The specific column dimensions (150-250 mm length, 4.6 mm internal diameter) and particle size (3-5 μm) can be optimized based on resolution requirements. Columns with C8, C30, or phenyl stationary phases have also been reported for specialized applications [5].
Mobile Phase Composition: Binary solvent systems consisting of methanol and water are typically employed, often with addition of isopropanol or acetonitrile to modify selectivity. Mobile phase additives such as formic acid or acetic acid can improve peak shape and enhance detection sensitivity [5].
Elution Profile: Gradient elution is generally preferred for resolving multiple menaquinone homologs. A typical gradient might start with 70-80% methanol and increase to 95-100% organic phase over 20-30 minutes, followed by column re-equilibration. For isocratic separation of specifically MK-6, methanol alone has been successfully employed at a flow rate of 0.52 mL/min [4].
The following diagram illustrates the complete analytical workflow for MK-6 quantification from microbial biomass:
Figure 1: Complete analytical workflow for quantification of MK-6 from microbial biomass, covering sample preparation, chromatographic separation, detection, and data analysis steps.
Various detection techniques can be employed for MK-6 quantification, each with distinct advantages and limitations:
Table 3: Detection Methods for MK-6 Quantification in Biological Samples
| Detection Method | Principle | Limit of Detection | Advantages | Limitations |
|---|---|---|---|---|
| Mass Spectrometry (MS/MS) | Mass-to-charge ratio measurement of ionized molecules | Low ng/mL range | High sensitivity and specificity; minimal sample purification; ability to use stable isotope internal standards | Expensive instrumentation; matrix effects can suppress ionization [5] |
| Fluorescence Detection (FLD) | Detection of native fluorescence after post-column reduction | Mid ng/mL range | Excellent sensitivity; reduced matrix interference compared to UV | Requires post-column reduction with zinc or platinum catalysts; additional instrumentation complexity [5] |
| Ultraviolet Detection (UV) | Absorption of UV light at 248-270 nm | High ng/mL to μg/mL range | Universal availability; cost-effectiveness; no special modification needed | Lower sensitivity; more susceptible to matrix interference [5] |
| Electrochemical Detection (ECD) | Oxidation/reduction current measurement | Low ng/mL range | Good sensitivity for electroactive compounds like menaquinones | Complex sample preparation; prolonged analysis time [5] |
Liquid chromatography tandem mass spectrometry (LC-MS/MS) has emerged as the preferred detection method for MK-6 quantification due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple menaquinone homologs. MS detection typically employs electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) transitions specific to MK-6. The use of deuterated internal standards (e.g., d7-MK-6) further enhances quantification accuracy by correcting for matrix effects and extraction efficiency variations [6] [5].
For laboratories without access to MS instrumentation, fluorescence detection provides a sensitive alternative, though it requires additional post-column reduction equipment to convert the quinone to its fluorescent hydroquinone form. The reduction can be achieved using solid-phase zinc or platinum catalysts incorporated into a post-column reactor [5].
Accurate quantification of MK-6 presents unique challenges due to its endogenous nature in microbial biomass and the lack of truly blank matrices. Several calibration strategies have been developed to address this issue:
Surrogate Matrices: Artificial matrices or mobile-phase solvents can be used to prepare calibration standards when the natural microbial matrix contains endogenous MK-6. The method of standard addition represents a particularly effective approach, where known amounts of MK-6 standard are added to aliquots of the sample itself, eliminating matrix mismatch effects [5].
Background Subtraction: This approach uses the same matrix for calibration curve construction as the study samples, with subtraction of the endogenous MK-6 background signal. This method ensures that recovery and matrix effects are identical for both calibration standards and samples [5].
Stable Isotope Dilution: The use of deuterated internal standards (d7-MK-6) represents the gold standard for quantification, as the stable isotope-labeled analog experiences nearly identical extraction efficiency, matrix effects, and ionization characteristics as the native MK-6, while being distinguishable by mass spectrometry [6] [5].
Rigorous method validation is essential to ensure the reliability of MK-6 quantification data:
Accuracy and Precision: Validation should include determination of intra-day and inter-day precision (typically <15% RSD) and accuracy (85-115% of nominal values) at multiple concentration levels across the calibration range [5].
Recovery Efficiency: Extraction recovery should be determined by comparing the response of MK-6 from biological samples with that of standards spiked into extraction solvent, with acceptable recovery generally ranging from 85-115% [4].
Limit of Quantification: The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio greater than 10 and accuracy and precision meeting acceptance criteria [5].
Matrix Effects: For LC-MS/MS methods, matrix effects should be evaluated by comparing the response of standards in solvent with standards spiked into blank matrix extracts. Matrix factor calculations should fall within 0.8-1.2, indicating minimal suppression or enhancement of ionization [5].
Principle: This protocol describes a simple and efficient method for extraction of MK-6 from wet microbial biomass without drying, using sequential ethanol pretreatment and methanol extraction, adapted from Wang et al. (2018) with modifications [4].
Reagents and Materials:
Procedure:
Biomass Preparation: Harvest microbial culture during late exponential phase by centrifugation at 10,000 × g for 10 minutes at 4°C. Wash cell pellet three times with cold PBS and determine wet weight.
Ethanol Pretreatment: Resuspend biomass in absolute ethanol at a ratio of 6:1 (v/m). Vortex thoroughly and incubate for 30 minutes at room temperature with occasional mixing.
Primary Methanol Extraction: Add methanol to the ethanol-treated suspension at a ratio of 6:1 (v/m relative to original wet weight). Mix thoroughly and sonicate in a cold water bath for 15 minutes. Centrifuge at 8,000 × g for 10 minutes and collect supernatant.
Secondary Methanol Extraction: Re-extract the pellet with fresh methanol at the same ratio, sonicate for 15 minutes, centrifuge, and combine supernatants.
Sample Concentration: Evaporate the combined extracts under a stream of nitrogen at 40°C. Reconstitute the residue in appropriate mobile phase for chromatographic analysis.
Notes:
Instrumentation:
Chromatographic Conditions:
MS/MS Parameters:
Calibration Curve: Prepare calibration standards in the range of 0.5-500 ng/mL by serial dilution of MK-6 stock solution in mobile phase. Include internal standard at constant concentration in all standards and samples.
Table 4: Common Issues in MK-6 Quantification and Recommended Solutions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Recovery | Incomplete cell disruption; inefficient extraction; degradation | Optimize pretreatment method; incorporate sonication or homogenization; process under inert atmosphere; use fresh antioxidants |
| Poor Chromatographic Resolution | Column aging; inappropriate mobile phase; co-eluting interferences | Condition new column properly; adjust mobile phase composition (try adding isopropanol); optimize gradient profile |
| Matrix Effects in MS | Ion suppression from co-extracted compounds | Improve sample cleanup; use stable isotope internal standard; dilute sample if within linear range |
| Inconsistent Results | Instability of MK-6; variation in extraction efficiency | Standardize extraction time and temperature; use internal standard; minimize light exposure; prepare fresh standards |
The accurate quantification of menaquinone-6 in microbial biomass requires careful consideration of extraction methodologies, chromatographic separation, and detection techniques. The protocols outlined in this document provide robust methods for MK-6 analysis that can be adapted to various microbial systems and research applications. As interest in the health benefits of menaquinones continues to grow, these analytical methods will play an increasingly important role in the development of MK-6-enriched products and the optimization of microbial production processes. Further method refinements will likely focus on increasing throughput, reducing solvent consumption, and enhancing sensitivity to enable analysis of smaller sample sizes.
Respiratory quinones are lipophilic redox compounds that play fundamental roles in electron transport chains across prokaryotic and eukaryotic organisms. These membrane-bound molecules serve as essential components of cellular respiration, with their structural variations providing valuable insights into microbial community composition and metabolic functioning. The analysis of respiratory quinones, particularly menaquinone-6 (MK-6), has emerged as a powerful culture-independent tool for characterizing microbial communities in diverse environments, including activated sludge, digested sludge, compost, and various biological samples such as swine and Japanese quail feces. [1] Unlike DNA-based approaches, quinone profiling captures only viable, metabolically active cells, offering a real-time snapshot of microbial community structure and functional capacity. [2]
The theoretical foundation of respiratory quinone analysis rests on the principle that specific quinone types correlate with particular microbial groups and their metabolic adaptations. Menaquinones (MKs), including MK-6, are primarily associated with anaerobic and microaerophilic respiration, commonly found in Actinobacteria and Firmicutes, while ubiquinones (UQs) dominate in aerobic respiratory systems typical of Proteobacteria. [2] The structural diversity of menaquinones—including variations in isoprenoid chain length (e.g., MK-6, MK-7, MK-8) and hydrogenation states (e.g., MK-6(H₂), MK-6(H₄))—enables fine-tuned discrimination between bacterial populations and their physiological states. This molecular diversity forms the basis for using MK profiles as chemotaxonomic fingerprints that connect community composition with metabolic function in complex biological systems. [1] [2]
Supercritical fluid extraction represents a significant advancement over conventional organic solvent extraction methods, offering enhanced efficiency, reduced solvent consumption, and shorter processing times. The SFE protocol utilizing supercritical carbon dioxide with methanol modifier has demonstrated superior performance for extracting respiratory quinones from complex environmental and biological matrices. The optimized extraction conditions entail maintaining the system at 55°C temperature and 25 MPa pressure with 10% (v/v) methanol as a modifier for 15 minutes of static-dynamic extraction. [1] A critical innovation in this methodology involves the in-line solid-phase cartridge trap, which effectively captures the extracted quinones without requiring further purification steps, significantly streamlining the sample preparation workflow. [1]
Following extraction, the UPLC analysis with a photo diode array detector enables the simultaneous determination of both ubiquinones and menaquinones without tedious pretreatment procedures. The chromatographic separation employs reverse-phase conditions with a C18 column and methanol-isopropanol-based mobile phase, allowing for resolution of various isoprenologs including MK-6. The diode array detection at 270 nm for ubiquinones and 326 nm for menaquinones provides selective identification and confirmation of target compounds. [1] [2] This combined SFE-UPLC approach reduces total analysis time by more than 50% compared to conventional methods while maintaining analytical precision, with the entire workflow completed in approximately 3 hours per sample compared to 6+ hours with traditional approaches. [1]
Table 1: Optimized SFE Parameters for Respiratory Quinone Extraction
| Parameter | Optimized Condition | Alternative Range | Purpose |
|---|---|---|---|
| Temperature | 55°C | 40-60°C | Enhance solubility and diffusion rates |
| Pressure | 25 MPa | 20-30 MPa | Maintain supercritical state of CO₂ |
| Modifier | 10% (v/v) Methanol | 5-15% Methanol | Improve quinone solubility |
| Extraction Time | 15 min | 10-20 min | Balance efficiency and throughput |
| Trapping Method | In-line SPE cartridge | Off-line collection | Simplify sample preparation |
For laboratories requiring ultimate sensitivity and structural confirmation, UHPLC-APCI/APPI-MS/MS provides a powerful alternative for menaquinone-6 analysis. This methodology delivers femtomole-level detection limits and enables simultaneous quantification of multiple quinone classes without prior fractionation. The mass spectrometry platform typically utilizes atmospheric pressure chemical ionization in positive mode for standard UQ and MK analysis, while atmospheric pressure photoionization is recommended for low-abundance hydrogenated menaquinones. [2] The detection of MK-6 employs multiple reaction monitoring with the transition m/z 648.6→187.0, providing high specificity in complex matrices. [2]
The LC-MS/MS workflow incorporates rigorous quality control measures including internal standardization with isotope-labeled quinones, matrix spike recovery tests (typically 85-110%), and continuous calibration verification. This method demonstrates excellent precision with intra-run CV ≤ 8% and inter-run CV ≤ 12%, ensuring reliable quantification across multiple analytical batches. [2] For structural confirmation of unknown or co-eluting peaks, high-resolution qTOF-MS/MS provides exact mass measurements and fragmentation patterns that enable definitive identification. The comprehensive analyte panel covers not only MK-6 but also related isoprenologs and hydrogenated derivatives, allowing complete microbial community profiling from minimal sample material (as little as 10 mg lyophilized biomass). [2]
Table 2: Analytical Performance Characteristics for MK-6 Quantification
| Analytical Parameter | SFE-UPLC/PDA | LC-APCI-MS/MS | LC-APPI-MS/MS |
|---|---|---|---|
| Detection Limit | ~50 pmol | 1-5 fmol on-column | ~0.5-2 fmol on-column |
| Linear Range | 3 orders of magnitude | 4-5 orders of magnitude | 4-5 orders of magnitude |
| Precision (Intra-run) | ≤10% RSD | ≤8% RSD | ≤8% RSD |
| Specificity | Retention time + UV spectrum | MRM transition + RT | MRM transition + RT |
| Structural Confirmation | UV spectrum | MS/MS fragmentation | MS/MS fragmentation |
| Sample Throughput | ~12 samples/day | ~8-10 samples/day | ~8-10 samples/day |
Proper sample handling is critical for accurate menaquinone analysis, as these compounds are susceptible to photo-degradation and oxidative damage. Environmental samples including activated sludge, digested sludge, compost, and fecal materials should be collected in amber glass containers and immediately frozen at -20°C or lower to preserve quinone integrity. [1] [2] For SFE extraction, samples are first lyophilized and homogenized to a fine powder, with 50-100 mg of dried material typically representing the optimal balance between analytical sensitivity and practical handling. The powdered sample is then mixed with inert dispersion medium (often diatomaceous earth) to prevent channeling during supercritical fluid extraction and loaded into the SFE extraction vessel. [1]
The conventional organic solvent extraction method, while more time-consuming, provides a reliable reference procedure for method validation. This protocol involves repeated extraction with chloroform-methanol (2:1 v/v) mixtures, followed by concentration under nitrogen stream and purification using solid-phase extraction with silica cartridges. [1] Although this method requires larger solvent volumes and extends processing time to 6+ hours per sample, it remains valuable for cross-validation studies and matrices where SFE efficiency may be suboptimal. For both extraction methods, the addition of 0.01% butylated hydroxytoluene as an antioxidant is recommended to prevent quinone degradation during processing, particularly for samples with high oxidative potential. [2]
Chromatographic separation of menaquinone-6 from other respiratory quinones employs reversed-phase UPLC conditions with a C18 column (2.1 × 100 mm, 1.7 µm particle size) maintained at 35-40°C. The mobile phase typically consists of methanol-isopropanol mixtures with gradient elution programmed from 20% to 95% organic modifier over 10-15 minutes at a flow rate of 0.2-0.3 mL/min. [1] [2] For UV detection, menaquinones are monitored at 326 nm with ubiquinones detected at 270 nm, allowing class-specific identification and peak assignment. [2]
Quantification of MK-6 is achieved through external calibration with authentic standards, with typical calibration curves spanning 0.1-100 µg/mL. For highest accuracy, internal standardization with class-matched or isotope-labeled quinones (e.g., deuterated MK-6) is recommended, particularly for LC-MS/MS applications. [2] System suitability tests should be performed before each analytical batch, verifying retention time stability (± 0.05 min tolerance), peak symmetry (asymmetry factor 0.8-1.5), and calibration accuracy (R² ≥ 0.995). [2] Quality control samples at low, medium, and high concentrations should be interspersed throughout the analytical batch, with acceptance criteria typically set at ±15% of nominal values for quantitative accuracy.
Data processing begins with the identification of MK-6 based on retention time matching with certified standards and confirmation by UV spectrum (λmax = 326 nm) or MS/MS fragmentation pattern. Quantification is performed by integrating the peak area and interpolating from the calibration curve, with results expressed as absolute amounts (µmol/kg dry weight) or relative mole percentages of total respiratory quinones. [1] The quinone profile is then constructed by calculating the mole fraction of each detected quinone species, providing a fingerprint of the microbial community structure. Advanced data analysis incorporates multivariate statistics including principal component analysis and cluster analysis to identify patterns and relationships between samples based on their quinone profiles. [2]
The microbial community structure is interpreted through several derived indices, with the UQ/MK ratio serving as a primary indicator of aerobic versus anaerobic metabolic conditions. [2] Low UQ/MK ratios (below 1.0) suggest dominance of anaerobic respiration, while high ratios (above 3.0) indicate primarily aerobic respiratory activity. The dissimilarity index (D值) quantifies differences between microbial communities according to the formula: D = 1/2 ∑ |Xk - Yk| where Xk and Yk represent the molar fractions of quinone species k in communities X and Y, respectively. [1] Values exceeding 0.1 indicate significantly different microbial communities, while values below 0.05 suggest substantial similarity. [1]
The analysis of menaquinone-6 and other respiratory quinones finds diverse applications across environmental monitoring, pharmaceutical development, and microbial ecology. In wastewater treatment systems, MK-6 profiles serve as sensitive indicators of process upsets and operational efficiency, with specific MK-6 patterns correlating with denitrifying bacterial populations critical for nitrogen removal. [1] In pharmaceutical contexts, quinone profiling enables rapid assessment of microbial contamination in manufacturing environments and finished products, with MK-6 signatures potentially identifying specific contaminating species. [2]
Recent research has revealed additional functions of bacterial quinones beyond electron transport, including roles in gene regulation, stress resistance, and ecosystem modulation. [3] These emerging applications highlight the value of menaquinone analysis not only for microbial community fingerprinting but also for understanding functional adaptations to environmental conditions. In drug discovery, MK-6 profiles may inform antibiotic development strategies by identifying essential respiratory pathways in pathogenic bacteria, potentially revealing novel therapeutic targets for combating resistant infections.
Comprehensive method validation for MK-6 analysis should establish performance characteristics including linearity, accuracy, precision, specificity, and robustness. Calibration curves typically demonstrate excellent linearity (R² ≥ 0.995) across clinically relevant concentration ranges, with accuracy confirmed through spike-recovery experiments (85-115% recovery) and precision verified by intra-day and inter-day replicate analyses (CV ≤ 15%). [2] Method specificity is confirmed through resolution from potentially interfering compounds, particularly other menaquinone isoprenologs with similar chromatographic and spectral properties.
Quality assurance protocols incorporate system suitability tests performed before each analytical run, including evaluation of retention time stability, peak symmetry, and detector response. [2] Continuous monitoring of blank samples is essential to detect carryover or contamination, with acceptance criteria requiring carryover < 0.1% between high-concentration samples and subsequent blanks. [2] For ongoing quality control, reference materials with certified MK-6 content should be analyzed periodically to ensure long-term method stability, with data trending performed to detect subtle performance degradation before it compromises result reliability.
The analysis of menaquinone-6 through advanced extraction and chromatographic techniques provides researchers with a powerful tool for characterizing microbial community structure and metabolic function. The methodologies detailed in these application notes—spanning optimized SFE procedures, UPLC separation conditions, and comprehensive LC-MS/MS analysis—offer robust frameworks for implementing respiratory quinone profiling in diverse laboratory settings. As research continues to reveal the multifaceted roles of quinones in bacterial physiology and ecology [3], these analytical approaches will remain essential for advancing our understanding of microbial systems in environmental, industrial, and pharmaceutical contexts.
Figure 1: Comprehensive Workflow for Menaquinone-6 Analysis from Sample Collection to Data Interpretation
Figure 2: Respiratory Quinone Classification System and Detection Methods
Menaquinones (vitamin K2) feature a 2-methyl-1,4-naphthoquinone structure that absorbs ultraviolet light. The UV spectrum typically shows two major absorption peaks [1]:
This characteristic profile allows for the preliminary identification and quantification of MK-6 in bacterial extracts or purified samples [3]. UV spectrophotometry is often used as a initial check before more specific chromatographic analysis.
This protocol synthesizes methods from recent studies for extracting menaquinones from bacterial cells and characterizing them via UV spectrophotometry.
The Lysozyme-Chloroform-Methanol (LCM) Method is recommended for its efficiency and higher yields compared to traditional methods [1].
The workflow below summarizes the key steps from cell culture to UV analysis.
For definitive identification, UV spectrophotometry should be coupled with chromatographic and spectral methods:
| Technique | Key Application & Purpose | Typical Experimental Conditions |
|---|---|---|
| TLC | Rapid purity check and preliminary profile of quinones [4] [1] | Stationary phase: Silica gel GF254; Mobile phase: Hexane/tert-butyl methyl ether (9:1, v/v); Detection: UV lamp (254 nm). |
| HPLC/UPLC | High-resolution separation and quantification of different MK analogues [1] | Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm); Mobile Phase: Methanol/Isopropanol (e.g., 3:1 v/v); Flow Rate: 1.0 mL/min; Detection: UV-Vis DAD (248-270 nm). |
| LC-ESI-QTOF-MS | Confirm molecular weight and structure with high accuracy [5] | Ionization: Electrospray Ionization (ESI), positive mode; Scan Range: 100-1500 m/z; Used to identify [M+Na]+ or [M+H]+ adducts. |
Menaquinone-6 (MK-6), a member of the vitamin K2 family, is a lipid-soluble molecule consisting of a naphthoquinone ring and a side chain containing six isoprenoid units. Unlike longer-chain menaquinones such as MK-7, which are prominent in Bacillus species, MK-6 is predominantly synthesized by specific bacterial taxa including Micrococcus luteus, Desulfovibrio species, and various members of the Flavobacterium genus [1]. In bacterial physiology, MK-6 serves as an essential component of the electron transport chain, facilitating anaerobic respiration and contributing to cellular energy production through its redox-active properties [1]. Its presence is particularly noted in the cytoplasmic membrane of many Gram-positive and anaerobic bacteria, where it functions as a reversible redox component, shuttling electrons between membrane-bound enzymes [1].
The biosynthetic pathway of MK-6 shares common features with other menaquinones, diverging primarily in the length of the isoprenoid side chain, which is determined by specific polyprenyl diphosphate synthases. While most research has focused on MK-7 production for its superior human bioavailability, MK-6 remains crucial for studying bacterial metabolism and for applications requiring specific menaquinone profiles. This document provides detailed protocols for the microbial production, extraction, and analysis of MK-6, targeting researchers and industrial scientists seeking to establish robust fermentation processes for this specific menaquinone variant.
The biosynthesis of MK-6 in prokaryotes involves the convergence of two major metabolic pathways: the naphthoquinone ring formation and the polyisoprenoid side chain assembly, followed by coupling and final modifications [2]. The understanding of this pathway is fundamental for potential metabolic engineering strategies aimed at enhancing MK-6 yield.
Table 1: Key Enzymes in the Menaquinone-6 Biosynthetic Pathway
| Enzyme | Function | Pathway Section |
|---|---|---|
| MenF | Converts chorismate to isochorismate | Classical MK Pathway |
| MenD | Catalyzes thiamin-dependent addition of α-ketoglutarate to isochorismate | Classical MK Pathway |
| MenH | Converts SEPHCHC to SHCHC | Classical MK Pathway |
| MenC | Condenses SHCHC with CoA to form OSB-CoA | Classical MK Pathway |
| MenE | Activates OSB to OSB-CoA | Classical MK Pathway |
| MenB | Cyclizes OSB-CoA to DHNA-CoA | Classical MK Pathway |
| Hexaprenyl Diphosphate Synthase | Condenses IPP/DMAPP to form C30 polyprenyl diphosphate | Isoprenoid Side Chain |
| MenA | Catalyzes the condensation of DHNA with polyprenyl diphosphate | Ring-Side Chain Coupling |
The following diagram illustrates the complete biosynthetic pathway of Menaquinone-6, integrating both the classical naphthoquinone ring formation and the isoprenoid side chain synthesis, culminating in the formation of MK-6.
Diagram Title: MK-6 Biosynthesis Pathway in Bacteria
As illustrated, the pathway initiates from central metabolites. The naphthoquinone ring is derived from chorismate via the classical menaquinone pathway involving multiple enzymes (MenA-MenH) [2] [1]. Concurrently, the isoprenoid side chain is synthesized through the MEP (non-mevalonate) pathway, where a specific hexaprenyl diphosphate synthase catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form the C30 side chain precursor [2] [1]. The enzyme MenA then catalyzes the condensation of the ring precursor, 1,4-dihydroxy-2-naphthoate (DHNA), with the hexaprenyl diphosphate side chain. A final methylation step, catalyzed by MenG, yields the mature MK-6 molecule [1]. Some bacteria lack this methyltransferase and produce demethylmenaquinone-6 (DMK-6) as their final quinone [1].
Several bacterial species have been identified as native producers of MK-6, with the quinone often being the dominant or exclusive form in these organisms [1]. The table below summarizes the key microbial sources.
Table 2: Microbial Strains Known to Produce Menaquinone-6
| Microbial Strain | Classification | Notes on MK-6 Production | Reference |
|---|---|---|---|
| Micrococcus luteus (e.g., B-P 26) | Gram-positive, Aerobic | Dominant or sole quinone; hexaprenyl diphosphate synthase has been purified and characterized. | [1] |
| Desulfovibrio gigas | Sulfate-reducing, Anaerobic | Main quinone identified in strict anaerobic conditions. | [1] |
| Desulfovibrio vulgaris | Sulfate-reducing, Anaerobic | Main quinone identified in strict anaerobic conditions. | [1] |
| Flavobacterium sp. | Gram-negative, Aerobic | Identified as the dominant quinone in an uncharacterized species. | [1] |
| Staphylococcus lentus | Gram-positive, Facultative Anaerobic | Possesses the MK-6 biosynthesis pathway. | [1] |
| Staphylococcus sciuri | Gram-positive, Facultative Anaerobic | Possesses the MK-6 biosynthesis pathway. | [1] |
This section provides a generalized fermentation protocol, which can be adapted for specific MK-6 producing strains like Micrococcus luteus.
Basal Fermentation Medium Composition (per liter) [3] [4]:
Fermentation Conditions:
The following protocol is adapted from methods used for MK-7 and CoQ10, applicable to MK-6 [5] [3].
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying MK-6.
Table 3: HPLC Conditions for Menaquinone-6 Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 μm) | Standard C18 columns are effective. |
| Mobile Phase | Methanol/Acetonitrile (1:1, v/v) or Ethanol/Methanol (9:1, v/v) | Isocratic or gradient elution can be used. |
| Flow Rate | 1.0 mL/min | Can be optimized for resolution. |
| Detection | UV-Vis/DAD at 248-270 nm | Menaquinones have a characteristic absorbance in this range. |
| Injection Volume | 10-20 μL | |
| Retention Time | Compound-specific | To be determined using an MK-6 standard. |
Procedure: Filter the extracted sample. Inject the MK-7 standard followed by the sample under identical conditions. Identify MK-6 based on its retention time matching the standard and quantify by comparing the peak area to the standard curve [5] [7].
FT-IR can provide supporting evidence for the molecular structure of the purified compound. The spectrum of authentic MK-6 should show a characteristic carbonyl (C=O) stretch at approximately 1660 cm⁻¹ from the naphthoquinone ring, similar to MK-7 [5].
Microbial fermentation presents a viable and sustainable method for producing menaquinone-6. Success hinges on the selection of an appropriate native producer, such as Micrococcus luteus, and the systematic optimization of fermentation parameters and downstream processing. The protocols outlined herein provide a foundational framework for researchers to develop and scale up a robust process for MK-6 production, facilitating further research into its biological roles and potential applications.
Here are answers to common challenges in MK-6 extraction and production:
Q1: What is the most common reason for low MK-6 yield? A1: The primary reason is often inefficient cell disruption and extraction. MK-6 is a lipophilic compound embedded within the bacterial cell membrane. If the cell wall is not adequately broken down, the extraction solvent cannot effectively release MK-6, leading to low recovery rates [1] [2].
Q2: Which microorganisms are known producers of MK-6? A2: Research has identified Elizabethkingia meningoseptica (formerly Flavobacterium meningosepticum) as a notable producer of MK-6, along with MK-4 and MK-5 [2] [3]. Some engineered microbial consortia, such as co-cultures of E. meningoseptica and E. coli, have also been shown to produce MK-6 [3].
Q3: What is a "green" and effective solvent for MK-6 extraction? A3: Ethanol has been identified as an effective and environmentally friendly solvent for extracting long-chain menaquinones. It works well for permeabilizing cells and extracting menaquinones, especially when used with external heating or microwave assistance [1].
Q4: How can I improve the yield without changing the strain? A4: You can significantly improve yield by optimizing the fermentation medium and conditions. Using statistical methods like Response Surface Methodology (RSM) to fine-tune carbon sources, nitrogen sources, and incubation time has proven highly effective for enhancing the production of various menaquinones [4] [5].
The following table outlines common problems and their potential solutions.
| Problem Area | Possible Cause | Suggested Improvement |
|---|---|---|
| Extraction Efficiency | Inefficient cell wall disruption; use of weak solvents. | Use mechanical disruption (bead-beating) or optimized solvent extraction with multiple steps [1] [2]. |
| Solvent Selection | Solvent is not effective at dissolving MK-6 or permeabilizing cells. | Switch to methanol or ethanol. Research shows methanol can achieve 99.1% extraction yield from dry cells [2]. |
| Fermentation Process | Suboptimal nutrient levels or environmental conditions for the producer strain. | Statistically optimize media components (carbon, nitrogen sources) and culture conditions (pH, temperature, agitation) [4] [5]. |
| Strain Productivity | Using a wild-type strain with inherently low yield. | Consider metabolic engineering or co-culture strategies to enhance precursor flux and total MK-n output [3]. |
| Purification Losses | Multi-step purification leading to product loss. | Optimize chromatographic conditions (eluent composition, flow rate) and consider cooling crystallization for final purification [2]. |
Here are specific experimental data and protocols from the literature to guide your optimization efforts.
The following method is adapted from a study on Flavobacterium meningosepticum [2].
While specific data for MK-6 is limited, the following table summarizes successful optimization results for the closely related MK-7, demonstrating a powerful methodology that can be applied to MK-6 production [4] [5].
| Microorganism | Optimization Method | Key Factors Optimized | Resulting Yield |
|---|---|---|---|
| Bacillus subtilis MM26 | One-Factor-at-a-Time (OFAT) + Response Surface Methodology (RSM) | Carbon source (Lactose), Nitrogen source (Glycine), pH, Temperature | Increased from 67 mg/L to 442 mg/L of MK-7 [4] |
| Bacillus subtilis BS-ΔackA | Plackett-Burman + Box-Behnken RSM | Sucrose, Glycerol, Soy Peptone, Yeast Extract | Reached 154.6 mg/L of MK-7 [5] |
Below is a generalized workflow that integrates the strategies discussed above, from strain selection to final extraction. You can use this as a foundational diagram for your technical guides.
The workflow highlights three critical control points where optimization can significantly boost your final MK-6 yield.
The table below summarizes the main chromatographic methods used for the detection of menaquinones, including MK-6.
| Method | Key Principle | Reported Sensitivity (for various MKs) | Advantages | Disadvantages / Challenges |
|---|---|---|---|---|
| LC-MS/MS [1] [2] | Separation by LC, detection by tandem mass spectrometry. | High sensitivity (ng/L to µg/L levels in biological matrices) [1]. | High specificity and sensitivity; gold standard for complex samples [1]. | Expensive instrumentation; can be affected by matrix effects [1]. |
| HPLC with Fluorescence Detection (FD) [1] | Post-column reduction of MK to hydroquinone for fluorescence detection. | High sensitivity, but requires extensive sample clean-up [1]. | Very high sensitivity after derivatization [1]. | Requires complex pre- or post-column reduction reactions [1]. |
| HPLC with Electrochemical Detection (ECD) [1] [3] | Direct electrochemical reduction of the quinone group at an electrode. | Valuable for trace analysis of electroactive compounds [1]. | Good sensitivity and selectivity for electroactive compounds [3]. | Complex sample prep; long analysis time; requires oxygen removal [1] [3]. |
| HPLC with UV Detection [1] [4] | Detection of UV absorption by the naphthoquinone ring. | Lower sensitivity; requires high analyte concentrations [1]. | Cost-effective and widely available [1]. | Largely replaced by more sensitive methods due to poor detection limits [1]. |
> Note on MK-6 Specificity: Much of the recent optimization research focuses on MK-7 production and detection [5] [6]. However, the core analytical principles for extraction, separation, and detection are applicable to MK-6, as they share the same naphthoquinone ring structure [1] [4].
Efficient extraction and purification are critical for sensitivity, as they remove interfering lipids and concentrate the analyte [1].
| Step | Technique | Protocol Details | Purpose & Consideration |
|---|---|---|---|
| 1. Extraction | Liquid-Liquid Extraction (LLE) [1] | Use hexane, cyclohexane, or chloroform. Example: Extract MK from sonicated culture broth with a hexane-isopropanol mixture [5]. | Efficiently recovers lipophilic MK from aqueous biological matrices [1]. |
| 2. Clean-up | Solid-Phase Extraction (SPE) [1] | Use C18 or similar reverse-phase columns. Faster and more effective than LLE for removing endogenous compounds [1]. | Provides extensive clean-up and pre-concentrates the target analyte, boosting sensitivity [1]. |
| 3. Green Solvents | Ethanol-based Extraction [7] | Use ethanol with external heating (e.g., 75°C) or microwave-assisted extraction (125°C for 5 min). | Effective, sustainable, and efficient for recovering long-chain menaquinones from bacterial biomass [7]. |
The following diagram illustrates a generalized workflow for sample preparation, integrating the techniques mentioned above:
Beyond traditional HPLC optimization, several innovative strategies show promise.
This method indirectly quantifies intracellular menaquinone content by leveraging its role in the electron transport chain, which affects membrane potential [6].
The workflow for this screening strategy is outlined below:
This emerging approach uses enzyme specificity for highly selective detection [3].
Q: My MK-6 signal is low or has high background in LC-MS. What should I check?
Q: Can I use methods optimized for MK-7 to detect MK-6?
Q: I am working with bacterial strains. How can I rapidly improve MK-6 production for easier detection?
For a visual overview, the following diagram outlines the core experimental workflow integrating the Lysozyme-Chloroform-Methanol (LCM) method.
This method is recommended for its high efficiency and ability to work with wet biomass, significantly improving MK-6 yields from challenging strains like Microbacterium [1].
Here are solutions to specific problems your users might encounter.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low or invisible MK band on TLC | Inefficient cell disruption; low MK concentration in strain. | Implement/optimize lysozyme pretreatment. For Microbacterium, LCM method showed 355x higher concentration vs. conventional method [1]. |
| Inconsistent yields between replicates | Incomplete cell lysis; variable lysozyme activity. | Standardize lysozyme incubation time and temperature; ensure fresh enzyme preparation and homogenous cell suspension [1]. |
| Co-extraction of interfering contaminants | Non-lipid cellular components extracted. | Perform a wash of the organic phase with a mild salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities after extraction. |
| Difficulty identifying MK-6 homologs | Poor chromatographic separation. | Use a C18 reverse-phase column. Optimize mobile phase (e.g., methanol/isopropanol) and use a run time of ~25-30 min for good separation of MK-n [1]. |
A1: Microbacterium species are known to have low native concentrations of menaquinones, making extraction difficult with traditional methods that rely on freeze-dried cells [1]. The LCM method uses a lysozyme pretreatment to efficiently disrupt the tough cell walls of these Actinomycetes directly from wet biomass, leading to dramatically higher recovery. One study reported a 355-fold increase in MK concentration from Microbacterium ureisolvens using LCM compared to the standard Collins method [1].
A2: Identification should rely on multiple analytical techniques:
A3: Yes. While Ultra-Performance Liquid Chromatography (UPLC) is faster and more sensitive, High-Performance Liquid Chromatography (HPLC) is a fully viable alternative for separating and identifying menaquinone homologs. You may need to use a larger sample volume (e.g., 10 µL) and a longer run time to achieve good separation [1].
A4: The LCM and other wet-biomass extraction methods are suitable for various Actinomycetes and other bacteria. Beyond Microbacterium, known producers of MK-6 include Micrococcus luteus [2], certain Flavobacterium species [3] [2], and some sulfate-reducing bacteria like Desulfovibrio species [2]. The principles of efficient cell disruption and lipid extraction are universally applicable.
The table below outlines the common problems, their potential causes, and solutions based on general TLC principles and menaquinone-specific extraction methods [1] [2].
| Problem | Possible Reason | Solution |
|---|---|---|
| Sample is too diluted | Low concentration of MK-6 in the applied spot [1]. | Concentrate sample; spot multiple times in same location, drying between applications [1]. |
| Inefficient extraction | MKs are intracellular; cell wall not properly disrupted [2]. | Use lysozyme-chloroform-methanol (LCM) method for wet biomass (detailed protocol below) [2]. |
| Insufficient sample loading | Not enough material was loaded onto the TLC plate. | Increase sample loading volume or concentration. |
| Compound not UV-sensitive | MK-6 does not fluoresce strongly under the UV wavelength used [1]. | Use a chemical stain (e.g., phosphomolybdic acid (PMA)) for visualization [1]. |
| Improper TLC development | Solvent level in tank is higher than the spotting line, dissolving sample [1]. | Ensure solvent level is below the spotting line on the TLC plate [1]. |
This protocol is optimized for extracting menaquinones from bacterial cells (like Actinomycetes) and has shown significantly higher yields than traditional methods [2].
This validated HPTLC method can be adapted for analyzing menaquinones alongside other fat-soluble vitamins [3].
For a clear and logical troubleshooting path, you can advise users to follow the workflow in this diagram.
Here are the detailed methodologies for the key extraction techniques.
This method is recommended for its speed and high recovery, especially for Actinomycetes.
This method uses a "green" solvent and is effective for Lactococcus lactis.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield with Wet Biomass | Inefficient cell lysis | For LCM: Increase lysozyme concentration or incubation time [1] [2]. For ethanol: Use microwave-assisted heating to improve disruption [3] [4]. |
| Incorrect solvent choice | Ethanol is highly effective for wet L. lactis [3] [4]. For other species, a chloroform-methanol system may be necessary [1] [2]. | |
| Difficulty in Phase Separation | Emulsion formation | Centrifuge at a higher speed or for a longer duration. Gently swirling the tube can help break emulsions. |
| Inconsistent Results | Biomass concentration not optimized | For ethanol extraction, ensure biomass concentration is ~0.2 g mL⁻¹ [3]. For LCM, ensure the biomass is fully suspended. |
| Degradation of Menaquinones | Excessive heat or light exposure | For protocols using heat, strictly adhere to the recommended time and temperature. Perform extractions under dim light and store extracts in the dark. |
The following diagram illustrates the key decision points and steps for choosing between wet and freeze-dried biomass extraction.
A: Hydrogenated menaquinones (MK-n(Hx)) are forms of vitamin K2 where one or more of the double bonds in the isoprenyl side chain are saturated with hydrogen atoms [1]. This saturation can occur at specific positions, noted by Roman numerals in the name. For example, MK-9(II-H2) indicates that the second isoprene unit is saturated [1].
The degree and position of hydrogenation are evolutionarily conserved in certain bacteria and can be critical for their function. In some pathogens, like Mycobacterium tuberculosis, a specific hydrogenated form (MK-9(II-H2)) is essential for survival within host cells, making it a potential virulence factor and a target for drug development [1].
Efficient extraction is the first critical step. The table below compares two effective methods for extracting menaquinones from bacterial biomass.
| Method | Description | Key Advantages | Sample Application |
|---|---|---|---|
| Lysozyme-Chloroform-Methanol (LCM) Method [2] | Uses lysozyme to enzymatically disrupt wet bacterial cells, followed by solvent extraction. | Faster (uses wet biomass); higher recovery yields; more sensitive for trace menaquinones [2]. | Ideal for Actinomycetes and other hard-to-lyse bacteria; suitable for small-scale lab work [2]. |
| Ethanol/Methanol Pretreatment [3] | Involves pretreating wet cells with absolute ethanol, followed by extractions with methanol. | Simple; efficient; conducive to solvent recovery; suitable for large-scale application [3]. | Developed for Flavobacterium; effective for extracting MK-4, MK-5, and MK-6 from wet biomass [3]. |
The following workflow diagram illustrates the efficient LCM extraction method:
Separating geometric and hydrogenated isomers is challenging due to their similar physical properties. Argentation chromatography is a powerful technique for this purpose.
| Technique | Principle | Application to MK-6 |
|---|---|---|
| Argentation (Silver-Ion) Chromatography [4] [5] | Silver ions (Ag⁺) form reversible complexes with the π-electrons of double bonds. cis isomers form more stable complexes than trans isomers, and saturated bonds do not interact. | Results in earlier elution of isomers with more cis bonds or fewer total double bonds (hydrogenated forms) compared to the all-trans MK-6 [4]. |
| Reverse-Phase C18 Chromatography [3] | Separates molecules based on overall hydrophobicity. | Can separate menaquinone homologs (e.g., MK-4, MK-5, MK-6) but may not resolve geometric/hydrogenated isomers effectively on its own [3]. |
This protocol is adapted from methods used for the longer-chain MK-7.
After separation, reliable detection and identification are crucial. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.
| Method | Best For | Key Specifications |
|---|---|---|
| LC-ESI-QTOF-MS [6] [2] | Identification of unknown hydrogenated forms. Provides high-resolution accurate mass. | Ionization: Electrospray Ionization (ESI) in positive mode; Ion detected: [M+Na]⁺ or [M+H]⁺; Mass accuracy: Confirms molecular formula [6] [2]. |
| LC-ESI-MS/MS [7] [8] | Sensitive and specific quantification in complex matrices (e.g., food, biological samples). | Uses Multiple Reaction Monitoring (MRM) for high selectivity against background interference [7] [8]. |
| HPLC with Fluorescence Detection [9] [8] | Quantification when MS is unavailable. Requires post-column reduction. | Excitation: ~240 nm; Emission: ~430 nm. Offers high sensitivity but requires dedicated hardware [8]. |
| NMR Spectroscopy [1] [4] | Definitive structural elucidation, including double bond geometry. | Requires a pure, isolated sample of the isomer. Used to confirm the position of saturation and distinguish cis/trans configurations [1] [4]. |
Problem: Low yield of menaquinones after extraction.
Problem: Poor chromatographic separation of isomers.
Problem: Inconsistent results or peak tailing in HPLC.
The table below outlines common issues and evidence-based solutions to enhance your menaquinone yield.
| Problem | Possible Cause | Recommended Solution | Key Findings from Literature |
|---|---|---|---|
| Low overall MK yield | Inefficient cell wall disruption; use of dry biomass. | Use wet cell biomass and incorporate a lysozyme pre-treatment (the LCM method) [1]. | The LCM method showed 1.2 to 355-fold higher MK concentrations across various Actinomycetes compared to traditional freeze-dry methods [1]. |
| Low recovery of long-chain MKs (e.g., MK-7, MK-8) | Suboptimal solvent system for long-chain, membrane-embedded MKs. | Use ethanol as a "green" extraction solvent with external heating [2]. | A single-step ethanol extraction at 75°C for 37 minutes effectively recovered MK-7 and MK-8 from Lactococcus lactis wet biomass [2]. |
| Low recovery of long-chain MKs (e.g., MK-7, MK-8) | Inefficient heat transfer during solvent extraction. | Employ Microwave-Assisted Extraction (MAE) with ethanol [2]. | MAE at 125°C for 5 minutes increased yields of MK-7 and MK-8 by 1.15 and 1.2-fold, respectively, compared to conventional heated ethanol extraction [2]. |
| Method is too slow | Time-consuming freeze-drying step. | Skip freeze-drying. Adopt a direct extraction protocol on wet cell pellets [1] [2]. | The LCM method takes about 3 hours to get a crude extract, while a traditional method requiring freeze-drying can take "hours or even an overnight period" plus an additional overnight extraction [1]. |
This protocol, adapted from a 2021 study, is highly effective for robust bacterial cells like Actinomycetes [1].
This method is excellent for efficiently recovering long-chain menaquinones like MK-7 and MK-8.
For further enhancement, you can adapt this protocol for Microwave-Assisted Extraction (MAE) by heating the ethanol-biomass mixture in a microwave reactor at 125°C for 5 minutes [2].
The following diagram illustrates the core decision-making workflow for selecting and optimizing an extraction method.
Q1: Why should I use wet cells instead of freeze-dried powder? Using wet cells avoids the time-consuming freeze-drying process and, more importantly, prevents the potential for low MK recovery that can occur with some bacterial species during drying. Studies show direct extraction from wet biomass consistently results in higher menaquinone concentrations [1] [2].
Q2: What is the most critical parameter to optimize in solvent extraction? Temperature is a major factor. Research indicates that elevating the temperature significantly improves yield. For ethanol extraction, optimal recovery of long-chain MKs was achieved at 75°C, and further enhanced with microwave heating at 125°C [2]. Always consider the solvent's boiling point and safety.
Q3: My research involves different MK analogues. Will these methods work? Yes. The described methods are effective for a range of menaquinones. The LCM method was validated for identifying six different analogues (MK-1, MK-3, MK-5, etc.) [3], while the ethanol/MAE method was specifically optimized for long-chain forms like MK-7 and MK-8 [2]. The core principle of efficient cell disruption and solubilization applies broadly.
Here are answers to some common technical questions you might encounter.
Q1: Why is analyzing low concentrations of MK-6 so challenging? Analyzing MK-6 at low concentrations presents several difficulties due to its lipophilic (fat-soluble) nature, its very low circulating concentration in biological matrices, and significant interference from endogenous lipids and other compounds. Furthermore, vitamin K demonstrates the largest intra- and inter-individual variation in diet and fasting plasma levels among all fat-soluble vitamins, making consistent quantification difficult [1].
Q2: My analyte recovery is low. How can I improve sample extraction? Low recovery is often an extraction issue. The core challenge is efficiently isolating the non-polar MK-6 from complex biological matrices while removing interfering components.
| Method | Principle | Common Solvents | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning based on solubility | Hexane, cyclohexane, chloroform | Good selectivity and specificity for lipophilic analytes [1] | Time-consuming, uses large volumes of toxic solvents [1] |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Varies by sorbent chemistry (often C18) | Fast, effective clean-up, concentrates analytes, reduces matrix effects [1] | Requires optimization of sorbent and solvent conditions [1] |
| Protein Precipitation (PP) | Denaturing and removing proteins | Methanol, acetonitrile | Rapid and inexpensive | Insufficient by itself; must be combined with LLE or SPE for adequate purity [1] |
The table below summarizes the primary chromatographic methods used for the quantification of vitamin K vitamers, including MK-6, highlighting their key features and validation parameters.
| Method | Principle | Key Instrumentation | Sensitivity & Specificity | Sample Volume & Throughput | Applicable Sample Types |
|---|---|---|---|---|---|
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by LC followed by detection via mass-to-charge ratio [1] | Reverse-phase C18 column, mass spectrometer [1] | High sensitivity and specificity; considered the gold standard for trace analysis [1] | Can work with limited sample volumes; high throughput [1] | Plasma, serum, feces, bacterial cultures [1] [2] |
| HPLC-FD (High-Performance Liquid Chromatography with Fluorescence Detection) | Separation by LC; detection after post-column reduction to hydroquinone form [1] | Reverse-phase C18 column, fluorescence detector [1] | High sensitivity but requires extensive sample pre-purification to avoid interference [1] | Requires complex sample preparation; moderate throughput [1] | Pharmaceutical products, dietary supplements [3] |
| TLC-Densitometry | Separation on a plate; quantification by measuring spot intensity [3] | TLC plates, densitometer [3] | Lower sensitivity compared to LC-MS; suitable for higher concentration samples [3] | Simple, fast, and cost-effective [3] | Pharmaceutical products, dietary supplements (validated for MK-4, MK-7, MK-9) [3] |
| Voltammetry | Measurement of current from electrochemical reduction | Controlled Growth Mercury Drop Electrode (CGMDE) [4] | High sensitivity; capable of direct measurement in culture supernatants [4] | Very fast analysis; minimal sample prep; low cost [4] | Bacterial culture supernatants (proof-of-concept for MK-7) [4] |
This protocol is adapted from methodologies reviewed for the analysis of vitamin K in biological matrices [1].
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of MK-6, from sample to result.
The table below compiles experimental data on the concentration of various menaquinones (MK-4 to MK-9) in different cheeses. Values are presented in nanograms per gram (ng/g) of cheese [1].
| Cheese Type | Ripening Time | Fat Content (%) | MK-4 (ng/g) | MK-6 (ng/g) | MK-7 (ng/g) | MK-8 (ng/g) | MK-9 (ng/g) | Total Vitamin K2 (ng/g) |
|---|---|---|---|---|---|---|---|---|
| Gouda | 4 weeks | 50 | 145 | 4.8 | 14.8 | 72.0 | 232 | 473 |
| Gouda | 13 weeks | 50 | 148 | 4.3 | 15.9 | 87.6 | 396 | 656 |
| Gouda | 26 weeks | 50 | 208 | 4.8 | 16.2 | 92.8 | 403 | 729 |
| Milner (Demi-fat) | 4 weeks | 30 | 77.6 | 3.0 | 9.6 | 58.0 | 284 | 436 |
| Edam | Information not specified | 40 | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided | 647 |
| Maasdam | 5 weeks | 45 | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided | 490 |
| Curd Cheese | Information not specified | Varies | Data not provided | Data not provided | Data not provided | Data not provided | Data not provided | 94 - 140 |
Key observations from the data: [1] [2] [3]
The data in the table above was generated using high-performance liquid chromatography (HPLC). Below is a detailed workflow of the methodology cited in the research.
Methodology Details: [1]
A more recent study uses a similar workflow but employs LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) for higher sensitivity and specificity, using deuterium-labeled internal standards for each vitamer (e.g., d7-MK-4, d7-MK-7, d7-MK-9) [2] [4].
For your guide, it is important to contextualize these findings for a professional audience:
The table below summarizes the core differences between the two methods based on experimental findings.
| Feature | Collins Method | LCM (Lysozyme-Chloroform-Methanol) Method |
|---|---|---|
| Cell Biomass Required | Freeze-dried cells [1] [2] | Wet or freeze-dried cells [1] [2] |
| Key Steps | Overnight extraction [1] [2] | Lysozyme pre-treatment, then extraction [1] [2] |
| Total Time | ~2 days (incl. freeze-drying) [1] [2] | ~1 day [1] [2] |
| Reported MK-6 Concentration (mg/g DCW) | 0.001 - 0.591 [2] | 0.063 - 0.921 [2] |
| Relative Fold-Change in MK Concentration | (Baseline) | 1.2 to 355 times higher than Collins method [1] [2] |
| Sensitivity for Trace MKs | Lower; some MKs undetectable in Microbacterium strains [1] [2] | Higher; detected additional MKs (MK-11, MK-14) in some strains [1] |
| Key Advantage | Established, widely-used protocol [1] [2] | Speed, higher yield, and higher sensitivity [1] [2] |
For researchers aiming to replicate or validate these methods, here are the detailed experimental workflows.
The identification and quantification of menaquinones like MK-6, after extraction by either method, rely on chromatographic techniques:
This diagram illustrates the procedural differences between the two methods, highlighting the key reason for the LCM method's efficiency:
The biological behavior of different menaquinones is largely determined by the length of their isoprenoid side chain.
Table 1: Structural and Pharmacokinetic Properties
| Property | MK-4 | MK-7 | MK-6 |
|---|---|---|---|
| Side Chain Length | 4 isoprene units [1] | 7 isoprene units [1] | 6 isoprene units (inferred) |
| Primary Sources | Animal products (eggs, meat, liver) [2] | Fermented foods (e.g., natto) [2] [3] | Fermented foods, certain cheeses [1] |
| Serum Half-Life | ~2 hours [4] | ~72 hours [2] [1] | Information missing |
| Bioavailability at Nutritional Doses | Very low; not detected in serum after a single 420 μg dose [2] | High; well-absorbed and detected in serum after a single 420 μg dose [2] | Information missing |
| Tissue Distribution | Found in various tissues (brain, pancreas, bone) [3] [4] | Efficiently transported to extrahepatic tissues [5] | Information missing |
> Note on MK-6 Data: While one source lists MK-6 as one of several menaquinones produced by bacteria [6], specific quantitative data on its absorption, half-life, and tissue distribution in humans was not available in the search results. Its properties are expected to be intermediate between the shorter-chain MK-4 and the longer-chain MK-7.
Vitamin K2 functions primarily as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which activates various vitamin K-dependent proteins (VKDPs). Different menaquinones also exhibit unique biological activities.
Table 2: Key Biological Activities and Supporting Evidence
| Biological Activity | MK-4 | MK-7 | MK-6 |
|---|---|---|---|
| Osteocalcin (OC) Carboxylation | Effective at high doses (≥1500 μg/day) [2]. | Effective at nutritional doses (45-90 μg/day) [2]. | Information missing |
| Matrix Gla Protein (MGP) Activation | Supported by its role in inhibiting vascular calcification [5]. | Highly effective due to sustained serum levels; directly linked to vascular health [5] [7]. | Information missing |
| Bone Mineral Density (BMD) | 45 mg/day dose shown to increase BMD in clinical trials [4]. | Mixed clinical results; some studies show no significant effect on BMD [4]. | Information missing |
| Gene Regulation & Cell Signaling | Converted from other K vitamers and thought to have specific, non-carboxylation functions [2]. | Inhibits NF-κB signaling, reducing osteoclastogenesis [7]. Modulates Ras/MAPK in hepatoma cells [3]. | Information missing |
| Antioxidant & Neuroprotective Effects | The predominant form in the brain, suggesting a specific role [4]. | Shown to protect neural cells against Aβ-toxicity and mitigate mitochondrial dysfunction [3]. | Information missing |
For researchers looking to replicate or design studies, here are methodologies from key publications.
1. Bioavailability Study in Humans [2]
2. Assessment of Bone Health Effects
3. In Vitro Mechanisms of Action
The diagram below summarizes the key signaling pathways and biological processes mediated by Vitamin K2, as identified in the research.
The provided search results allow for a robust comparison of MK-4 and MK-7, highlighting a clear trade-off: MK-4 has demonstrated efficacy in clinical bone density trials at high doses, while MK-7 offers superior bioavailability and a broader evidence base for cardiovascular and extrahepatic benefits at nutritional doses.
The following table summarizes the available data on menaquinones, including MK-6, from various studies on activated sludge systems. Please note that these findings are from different studies and conditions.
| System Type | Microbial Community Analysis Method | Presence & Notes on MK-6 | Source / Context |
|---|---|---|---|
| Various Activated Sludge (EBPR and Standard) | Respiratory Quinone Profiling | A significant proportion of MK-6 to MK-8 was found in most sludge samples tested. [1] | Study comparing enhanced biological phosphate removal (EBPR) and standard sludges. [1] |
| Intermittently Aerated SMBR | Respiratory Quinone Profiling | MK-6 was listed as one of the dominant menaquinone types found. [2] | Study on microbial community structure in an SMBR treating domestic wastewater. [2] |
| Conventional Activated Sludge (CAS) | Respiratory Quinone Profiling | The dominant menaquinones were different from those in the SMBR, but specific mention of MK-6 is not made in the abstract. [3] | Direct comparative study of an SMBR and a CAS system treating ammonia-bearing wastewater. [3] |
The studies referenced typically use the following standard methodology for quinone profiling, which allows for the identification and quantification of menaquinones like MK-6 [1] [4]:
The following diagram illustrates this multi-step workflow:
Based on the available literature, here are the key points and limitations you should consider:
The table below summarizes the MK-6 content found in various foods, as reported in the search results. Concentrations are given in micrograms per 100 grams (μg/100 g). "Tr" indicates a trace amount, and empty cells indicate that no data was provided in the sources reviewed.
| Food Category | Specific Food | MK-6 Content (μg/100 g) | Source(s) |
|---|---|---|---|
| Fermented Dairy | Cheese (Hard) | 0.6 - 1.0 | [1] |
| Cheese (Curd) | 0.1 - 0.3 | [1] | |
| Fermented Milk (Mesophilic) | 4.2 | [1] | |
| Fermented Milk (Thermophilic) | Not Detected | [1] | |
| Buttermilk | 0 - 0.2 | [1] | |
| Whole Milk, Sour | 0.2 | [1] | |
| Fermented Vegetables | Sauerkraut | Not Reported | [1] [2] |
| Animal Products | Beef Liver | Not Detected (in most studies) | [2] |
| Chicken (Meat & Liver) | Not Detected | [2] | |
| Goose Liver (Foie Gras) | Not Reported | [2] |
The quantitative data presented relies on sophisticated analytical techniques. Here is a detailed methodology commonly used in recent studies for accurate quantification of vitamin K vitamers, including MK-6.
1. Primary Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the gold-standard method for sensitive and specific quantification of different vitamin K forms in complex food matrices [3].
The following diagram illustrates this multi-step analytical workflow.
For researchers and drug development professionals, understanding the context of this data is crucial: